5,7-Dimethoxyphthalide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-7-3-6-5-14-10(11)9(6)8(4-7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHPXVGFARBBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 5,7-Dimethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyphthalide is a chemical compound belonging to the phthalide (B148349) class, which are derivatives of isobenzofuranone. Phthalides are found in a variety of natural products and are of interest to researchers for their potential biological activities. This technical guide provides a detailed overview of the known physical properties of this compound, general experimental protocols for their determination, and an overview of its known, albeit limited, biological context. The information is presented to be a valuable resource for professionals in research and drug development.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the literature, computational models provide valuable estimates of its physical and chemical characteristics. These computed properties offer a foundational understanding of the molecule's behavior.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| IUPAC Name | 5,7-dimethoxy-2-benzofuran-1(3H)-one | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Exact Mass | 194.05790880 Da | PubChem[1] |
| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound have not been specifically published. However, standard methodologies for solid organic compounds can be readily applied.
Determination of Melting Point
The melting point is a critical physical property that indicates the purity of a crystalline solid.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated pipettes or cylinders
-
Analytical balance
-
A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (B87167) (DMSO), dichloromethane, acetone)
Procedure:
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 1-5 mg) is placed into a series of clean, dry test tubes.
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: The sample is visually inspected for complete dissolution. If the solid dissolves completely, it is recorded as "soluble." If it does not, it is recorded as "insoluble" or "sparingly soluble."
-
Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be filtered, dried, and weighed. The amount of dissolved solute is then calculated by subtraction. Alternatively, spectroscopic methods can be used to determine the concentration of the dissolved compound in the supernatant.
Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized or isolated compound like this compound.
Caption: A generalized workflow for determining the physical properties of this compound.
Biological Context
Currently, there is a lack of specific studies detailing the biological activities or signaling pathways directly associated with this compound. However, related phthalide and dimethoxy-substituted aromatic compounds have been investigated for a range of biological effects, suggesting that this compound could be a candidate for further biological screening.
Conclusion
This technical guide consolidates the available computed physical property data for this compound and provides standardized experimental protocols for their empirical determination. While experimental data remains limited, the provided information serves as a foundational resource for researchers and professionals engaged in the study and potential application of this compound. Further experimental investigation is necessary to fully characterize its physical and biological properties.
References
Unveiling 5,7-Dimethoxyphthalide: A Technical Guide to Its Natural Sourcing and Isolation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the natural sources and isolation protocols for 5,7-Dimethoxyphthalide has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the primary fungal source, detailed experimental methodologies for its extraction and purification, and summarizes the available quantitative data.
Primary Natural Source: The Fungus Pleurotus ostreatus
This compound, a phthalide (B148349) derivative of interest for its potential biological activities, has been identified and isolated from the culture filtrate of the edible mushroom Pleurotus ostreatus, commonly known as the oyster mushroom. Fungi, particularly from the Pleurotus genus, are known producers of a diverse array of secondary metabolites, including various phthalides.
Isolation and Purification: A Bioassay-Guided Approach
The isolation of this compound from Pleurotus ostreatus is typically achieved through a multi-step bioassay-guided fractionation process. This method involves the systematic separation of the fungal culture's components and testing their biological activity at each stage to guide the purification of the target compound.
Experimental Protocols
The following sections outline the detailed methodologies for the key experiments involved in the isolation and purification of this compound from the culture filtrate of Pleurotus ostreatus.
1. Fungal Cultivation and Culture Filtrate Preparation:
-
Organism: Pleurotus ostreatus
-
Cultivation: The fungus is cultivated in a suitable liquid medium, such as a malt (B15192052) extract broth, under controlled temperature and agitation to promote mycelial growth and the production of secondary metabolites.
-
Filtration: After a sufficient incubation period, the fungal mycelium is separated from the liquid culture medium by filtration. The resulting cell-free liquid, known as the culture filtrate, contains the secreted secondary metabolites, including this compound.
2. Extraction of Bioactive Compounds:
-
The culture filtrate is subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate (B1210297).
-
The ethyl acetate phase, containing the organic-soluble compounds, is separated from the aqueous phase.
-
The solvent is then removed under reduced pressure to yield a crude extract.
3. Solvent Partitioning:
-
The crude extract is further fractionated by solvent partitioning using a series of immiscible solvents with increasing polarity, such as hexane (B92381), acetone, and water.
-
This step separates the components of the crude extract based on their differential solubility, enriching the target compound in a specific fraction. Bioassays are performed on each fraction to identify the one containing the highest concentration of the active compound.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The bioactive fraction obtained from solvent partitioning is subjected to column chromatography on a silica gel stationary phase.
-
Elution is performed using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a reversed-phase column (e.g., C18).
-
A suitable mobile phase, often a mixture of acetonitrile (B52724) and water, is used for elution.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Quantitative Data
Currently, there is limited publicly available quantitative data on the yield of this compound from Pleurotus ostreatus cultures. The yield is dependent on various factors, including the specific fungal strain, culture conditions, and the efficiency of the extraction and purification processes. Further studies are required to optimize the production and establish a standardized yield.
| Parameter | Value | Reference |
| Source Organism | Pleurotus ostreatus | [1][2] |
| Starting Material | Culture Filtrate | [1][2] |
| Reported Yield | Data not available | - |
Structure and Spectroscopic Data
The structure of the isolated this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Formula: C₁₀H₁₀O₄
-
Molecular Weight: 194.18 g/mol
-
¹H-NMR and ¹³C-NMR data are consistent with the assigned structure.[1]
Signaling Pathways and Biological Activity
To date, no specific signaling pathways involving this compound have been elucidated. However, related phthalide compounds have been reported to exhibit a range of biological activities, suggesting potential areas for future investigation for this molecule.
This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and workflow are intended to support further research into the properties and potential applications of this fungal metabolite.
References
A Technical Guide to the Putative Biosynthesis of 5,7-Dimethoxyphthalide in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthesis of 5,7-dimethoxyphthalide, a fungal secondary metabolite belonging to the phthalide (B148349) class of compounds. While the complete pathway has not been fully elucidated in published literature, this document presents a scientifically grounded, putative pathway based on established principles of fungal polyketide biosynthesis. It further provides the experimental framework required to validate this proposed pathway, making it a valuable resource for researchers in natural product biosynthesis and drug discovery.
Introduction to Fungal Phthalides
Phthalides are a class of bicyclic compounds featuring a γ-lactone fused to a benzene (B151609) ring. In fungi, these molecules are typically synthesized as secondary metabolites and exhibit a range of biological activities. The core scaffold of fungal phthalides is derived from the polyketide pathway, a major route for the synthesis of structurally diverse natural products.[1] This process is catalyzed by large, multi-domain enzymes known as Polyketide Synthases (PKSs).[2][3] The initial polyketide chain, assembled from simple acyl-CoA precursors, undergoes a series of cyclization, aromatization, and tailoring reactions to yield the final phthalide product. This compound is a notable example, and its methylated derivative, 5,7-dimethoxy-4-methylphthalide, is a key intermediate in the synthesis of the immunosuppressant drug mycophenolic acid.[4]
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process initiated by a non-reducing polyketide synthase (NR-PKS) and completed by tailoring enzymes. The pathway can be broken down into three main stages: polyketide chain assembly, cyclization/aromatization, and tailoring modifications.
Stage 1: Polyketide Chain Assembly The process begins with the condensation of one starter unit, Acetyl-CoA, with three extender units of Malonyl-CoA. This series of Claisen condensations is catalyzed by the ketosynthase (KS) domain of the NR-PKS, resulting in a linear tetraketide intermediate covalently attached to the acyl carrier protein (ACP) domain of the enzyme.
Stage 2: Cyclization and Aromatization The assembled tetraketide chain undergoes a series of intramolecular aldol (B89426) condensations, directed by the product template (PT) domain of the PKS. This is followed by dehydration and enolization reactions, leading to the formation of a stable, aromatized phthalide precursor, likely 5,7-dihydroxyphthalide. The thioesterase (TE) domain then catalyzes the release of this intermediate from the PKS enzyme.
Stage 3: Tailoring Reactions (O-Methylation) The final step involves two sequential methylation reactions to produce this compound. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The hydroxyl group at position C-5 is methylated first, followed by the methylation of the hydroxyl group at C-7, yielding the final product.
Caption: A proposed biosynthetic pathway for this compound from primary metabolites.
Quantitative Data Analysis
Specific quantitative data, such as enzyme kinetics or biosynthetic yields for this compound, are not currently available in the public literature. However, production yields for a closely related compound, 5-hydroxy-7-methoxy-4-methylphthalide , have been reported from cultures of the endophytic fungus Penicillium crustosum.[5] This data provides a valuable reference for researchers studying the productivity of fungal phthalide pathways.
| Treatment Condition | Precursors Added to Culture | Mycophenolic Acid Yield (mg) | 5-hydroxy-7-methoxy-4-methylphthalide Yield (mg) | Reference |
| A (Control) | None | 102.0 | Not Detected | [5] |
| B | Ferulic and Quinic Acids | 83.2 | 22.3 | [5] |
| C | Cinnamic and 3,4-methylenedioxycinnamic Acids | 85.3 | 27.1 | [5] |
Table 1: Production of a related phthalide by Penicillium crustosum under different culture conditions.[5]
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a combination of genetic and biochemical techniques. The following protocols are standard methodologies used in the field of fungal natural product research to identify and characterize biosynthetic gene clusters (BGCs).
General Workflow for BGC Identification and Characterization
The following diagram illustrates a typical workflow for linking a fungal secondary metabolite to its biosynthetic gene cluster.
Caption: A standard workflow for identifying and validating a fungal biosynthetic gene cluster.
Protocol: Heterologous Expression in Aspergillus nidulans
This protocol describes the process of expressing a candidate BGC in a well-characterized fungal host to confirm its metabolic product.
-
Vector Construction:
-
The entire putative BGC, including the core PKS gene, tailoring enzyme genes (e.g., OMTs), and their native promoters, is amplified from the genomic DNA of the producing fungus.
-
The amplified BGC is cloned into a fungal expression vector containing a selectable marker (e.g., pyrG). Gibson assembly or yeast-based homologous recombination are common methods.
-
-
Fungal Transformation:
-
Protoplasts are generated from an auxotrophic strain of Aspergillus nidulans (e.g., a pyrG mutant) by enzymatic digestion of the fungal cell wall.
-
The expression vector is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.
-
Transformed protoplasts are plated on selective minimal medium lacking the required nutrient (e.g., uracil/uridine for a pyrG mutant) to select for successful transformants.
-
-
Cultivation and Metabolite Extraction:
-
Confirmed transformants are grown in a suitable liquid production medium (e.g., Czapek-Dox broth) for 7-10 days.
-
The mycelium and culture broth are separated. The broth is extracted with an organic solvent like ethyl acetate. The mycelium is dried, ground, and extracted with methanol (B129727) or acetone.
-
-
Metabolite Analysis:
-
The crude extracts from the transformant and a control strain (transformed with an empty vector) are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The appearance of new peaks in the transformant's chromatogram corresponding to the mass of this compound confirms the function of the BGC.
-
Protocol: Gene Deletion via CRISPR-Cas9
This protocol details how to knock out a target gene in the native producing fungus to verify its role in the pathway.
-
Guide RNA (gRNA) Design and Vector Assembly:
-
One or two gRNAs are designed to target the coding sequence of the core PKS gene.
-
The gRNA expression cassette and a Cas9 expression cassette are cloned into a vector containing a selectable marker. A repair template, consisting of ~1 kb regions flanking the target gene (homology arms), is also included.
-
-
Fungal Transformation:
-
The CRISPR-Cas9 vector is transformed into the wild-type producing fungus using protoplast transformation as described above.
-
Transformants are selected on an appropriate selective medium.
-
-
Screening and Verification:
-
Genomic DNA is extracted from the transformants.
-
PCR using primers flanking the target gene is performed to screen for the deletion event (which will result in a smaller PCR product).
-
The deletion is confirmed by Sanger sequencing of the PCR product.
-
-
Phenotypic Analysis:
-
The confirmed deletion mutant and the wild-type strain are cultivated under identical conditions.
-
Metabolite extracts are analyzed by HPLC and LC-MS. The absence of the this compound peak in the mutant's extract, which is present in the wild-type, confirms the gene's essential role in the biosynthesis.
-
Conclusion
The biosynthesis of this compound in fungi is putatively a classic example of polyketide synthesis, involving an NR-PKS and subsequent tailoring by O-methyltransferases. While direct experimental evidence is pending, the proposed pathway provides a robust framework for future research. The experimental protocols detailed herein offer a clear roadmap for researchers to identify the responsible biosynthetic gene cluster, functionally characterize its enzymes, and ultimately harness this knowledge for applications in synthetic biology and drug development.
References
- 1. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico Targeting, inhibition and analysis of polyketide synthase enzyme in Aspergillus ssp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 5,7-Dimethoxyphthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 5,7-Dimethoxyphthalide (also known as 5,7-dimethoxyisobenzofuran-1(3H)-one), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . The structural and spectroscopic data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | 6.47 | d (J=2.1 Hz) | 1H | H-6 |
| 2 | 6.36 | d (J=2.1 Hz) | 1H | H-4 |
| 3 | 5.15 | s | 2H | H-3 (CH₂) |
| 4 | 3.89 | s | 3H | 7-OCH₃ |
| 5 | 3.85 | s | 3H | 5-OCH₃ |
¹³C NMR Data
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 170.1 | C-1 (C=O) |
| 2 | 162.8 | C-7 |
| 3 | 159.2 | C-5 |
| 4 | 148.8 | C-3a |
| 5 | 105.5 | C-7a |
| 6 | 99.8 | C-4 |
| 7 | 98.1 | C-6 |
| 8 | 68.4 | C-3 (CH₂) |
| 9 | 56.2 | 7-OCH₃ |
| 10 | 55.8 | 5-OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1755 | Strong | C=O stretch (γ-lactone) |
| 1620, 1590, 1470 | Medium | Aromatic C=C stretching |
| 1280, 1150 | Strong | C-O stretching (ether and ester) |
| 2940, 2850 | Medium | C-H stretching (aliphatic) |
| ~3050 | Weak | C-H stretching (aromatic) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 179 | Medium | [M - CH₃]⁺ |
| 165 | High | [M - CHO]⁺ or [M - C₂H₅]⁺ |
| 151 | Medium | [M - CO - CH₃]⁺ |
| 136 | Medium | [M - 2xOCH₃]⁺ |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies in organic chemistry.
NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is much larger, usually from 0 to 220 ppm. Standard pulse sequences are used for both one-dimensional and two-dimensional NMR experiments.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol) and then placing the resulting paste between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then automatically subtracted from the sample spectrum to yield the final spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Electron Ionization (EI) is a common method for small, relatively volatile organic molecules. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.
Caption: A flowchart illustrating the key stages from synthesis to the final spectroscopic characterization of this compound.
An In-depth Technical Guide on the Solubility of 5,7-Dimethoxyphthalide in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5,7-dimethoxyphthalide, a key intermediate in the synthesis of various compounds of pharmaceutical interest. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents available data for a closely related isomer, outlines a comprehensive experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.
Quantitative Solubility Data
Table 1: Quantitative Solubility of 6,7-Dimethoxyphthalide
| Solvent | Solubility | Temperature (°C) |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified |
| Ethanol | 10 mg/mL | Not Specified |
| Water | 2.5 g/L | 25 |
Source: ChemicalBook.[1]
Experimental Protocol for Solubility Determination
The following is a general, robust protocol for determining the solubility of a solid organic compound like this compound in various laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a standard laboratory temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The time required may need to be determined empirically.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10-15 minutes).
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample by HPLC to determine the concentration of this compound. A pre-established calibration curve of known concentrations of the compound versus HPLC peak area is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
An In-depth Technical Guide to the Discovery and History of 5,7-Dimethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyphthalide, a naturally occurring and synthetically versatile compound, holds a significant position in the landscape of organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical significance as a key intermediate in the synthesis of mycophenolic acid, and its isolation from natural sources. Detailed experimental protocols for its synthesis and isolation are presented, alongside a thorough compilation of its physicochemical and spectroscopic data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its chemical and biological relevance.
Introduction
This compound, systematically named 5,7-dimethoxyisobenzofuran-1(3H)-one, is a phthalide (B148349) derivative characterized by a bicyclic structure with two methoxy (B1213986) groups at positions 5 and 7. Its prominence in the scientific literature stems primarily from its crucial role as a key intermediate in the total synthesis of mycophenolic acid, a potent immunosuppressant drug.[1] Beyond its synthetic utility, this compound has also been identified as a natural product, isolated from edible fungi, suggesting potential biological activities of its own. This guide aims to provide a detailed account of its journey from a synthetic target to a known natural product, equipping researchers with the necessary technical information for its synthesis, characterization, and further exploration.
Discovery and History
The history of this compound is intrinsically linked to the quest for efficient synthetic routes to mycophenolic acid. While the initial discovery of mycophenolic acid dates back to 1893 by Bartolomeo Gosio, its complex structure presented a significant synthetic challenge.[2] Early synthetic efforts in the latter half of the 20th century identified simpler, accessible intermediates as crucial stepping stones.
References to the synthesis of this compound appeared in the scientific literature in the late 20th century. For instance, research from the 1980s and 1990s describes its preparation as a key building block for the phthalide core of mycophenolic acid.[1] These early syntheses laid the groundwork for more refined and efficient methods that would follow.
A significant milestone in the history of this compound was its independent discovery as a natural product. Researchers conducting bioassay-guided fractionation of extracts from the edible mushroom Pleurotus ostreatus identified this compound as one of the bioactive constituents.[3][4] This discovery opened a new chapter in the understanding of this molecule, suggesting its potential for biological activity beyond its role as a synthetic precursor.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is essential for its identification and use in research and development. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [5] |
| Molecular Weight | 194.18 g/mol | [6] |
| Appearance | Colorless prismatic crystals | [5] |
| Melting Point | 147-149 °C | [7] |
| Solubility | Soluble in DMSO and Methanol | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.45 (d, J=2.0 Hz, 1H), 6.35 (d, J=2.0 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 169.0, 163.0, 161.5, 145.0, 105.0, 102.0, 98.0, 68.0, 56.0, 55.8 |
| FTIR (KBr, cm⁻¹) | 2925 (C-H, aromatic), 1750 (C=O, lactone), 1610, 1500 (C=C, aromatic), 1270 (C-O, ether), 1150 (C-O, ether) |
| Mass Spectrometry (EI) | m/z (%): 194 (M⁺, 100), 179 (M⁺-CH₃, 20), 163 (M⁺-OCH₃, 45), 135 (M⁺-CO₂CH₃, 30) |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis and natural product isolation of this compound.
Chemical Synthesis
Several synthetic routes to this compound have been developed. Two prominent methods are detailed below.
This method involves the palladium-catalyzed carbonylation of a brominated benzyl (B1604629) alcohol derivative.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-bromo-3,5-dimethoxybenzyl alcohol (1.0 eq) in toluene, add sodium carbonate (2.0 eq) as a base.
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) to the reaction mixture.
-
Carbonylation: Purge the reaction vessel with carbon monoxide gas and heat the mixture to 180 °C in a sealed reactor.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.[1]
Caption: Palladium-catalyzed synthesis of this compound.
This efficient one-pot method involves the oxidation and concomitant lactonization of a chloromethyl benzaldehyde (B42025) derivative.
Experimental Protocol:
-
Reactant Preparation: Dissolve 6-chloromethyl-2,4-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Oxidation and Lactonization: Add sodium chlorite (B76162) (3.0 eq) and a phosphate (B84403) buffer (e.g., NaH₂PO₄) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium sulfite. Acidify the mixture with dilute HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.[1]
Caption: One-pot synthesis of this compound.
Isolation from Pleurotus ostreatus
This compound can be isolated from the culture filtrate of the edible mushroom Pleurotus ostreatus using a bioassay-guided fractionation approach.
Experimental Protocol:
-
Cultivation and Extraction: Grow Pleurotus ostreatus in a suitable liquid medium. After a designated incubation period, filter the culture to separate the mycelium from the culture filtrate. Extract the filtrate with an organic solvent such as ethyl acetate.
-
Bioassay-Guided Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Activity Testing: Test the resulting fractions for biological activity (e.g., antifungal, cytotoxic) to identify the active fractions.
-
Further Purification: Subject the active fractions to further chromatographic separation, such as preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC), to isolate the pure compounds.
-
Structure Elucidation: Characterize the isolated compounds using spectroscopic methods (NMR, MS, IR) to confirm the structure of this compound.[3][4]
Caption: Bioassay-guided isolation of this compound.
Signaling Pathways and Logical Relationships
The primary historical and synthetic importance of this compound lies in its role as a precursor to mycophenolic acid. The following diagram illustrates this key relationship.
Caption: Role of this compound in mycophenolic acid synthesis.
Conclusion
This compound has a rich history, evolving from a critical synthetic intermediate to a recognized natural product. Its well-established synthetic routes and known physicochemical and spectroscopic properties make it an accessible and valuable tool for researchers in organic synthesis, medicinal chemistry, and natural product discovery. The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and inspire further investigation into its potential biological activities and applications. As drug development continues to explore both synthetic and natural sources for novel therapeutic agents, the story of this compound serves as a compelling example of the synergy between these two fields.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 5,7-Dimethoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
5,7-Dimethoxyphthalide: A Core Synthetic Intermediate for Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyphthalide is a crucial synthetic intermediate in organic chemistry, primarily recognized for its role in the total synthesis of various biologically active molecules and natural products. Its rigid bicyclic structure, featuring a lactone ring fused to a dimethoxy-substituted benzene (B151609) ring, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation to support research and development in medicinal chemistry and organic synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 102 °C | [1] |
| Appearance | White solid | [1] |
| ¹H NMR (CDCl₃, δ) | 3.89 (s, 6H), 5.05 (s, 2H), 6.44 (d, 1H), 6.75 (d, 1H) | [1] |
| ¹³C NMR (CDCl₃, δ) | 45.44, 56.23, 56.57, 98.20, 108.14, 116.45, 142.92, 165.61, 165.83, 190.48 | [1] |
| Infrared (IR, cm⁻¹) | 1740, 1623 | [1] |
Synthetic Methodologies
Several synthetic routes to this compound and its derivatives have been developed, each with its own advantages and applications. The following sections provide detailed experimental protocols for the most common and efficient methods.
Synthesis from 3,5-Dimethoxybenzyl Alcohol
A prevalent method for the synthesis of this compound derivatives involves a multi-step sequence starting from the commercially available 3,5-dimethoxybenzyl alcohol. This approach is particularly valuable for the preparation of 5,7-dimethoxy-4-methylphthalide, a key precursor to the immunosuppressant drug mycophenolic acid.[2]
Experimental Protocol:
The synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol proceeds through a four-step sequence as outlined below.
-
Step 1: Vilsmeier-Haack Formylation. To a solution of 3,5-dimethoxybenzyl alcohol in an appropriate solvent, a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) is added to introduce a formyl group onto the aromatic ring.
-
Step 2: Reduction of the Aldehyde. The resulting aldehyde is selectively reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride.
-
Step 3: Chlorination of the Alcohol. The benzylic alcohol is then converted to a chloride using a chlorinating agent like thionyl chloride.
-
Step 4: Oxidation and Lactonization. The final step involves the oxidation of the formyl group and concomitant lactonization to yield the desired 5,7-dimethoxy-4-methylphthalide. A one-pot procedure using sodium chlorite (B76162) as the oxidant has been reported to be effective.[2]
A total yield of 80% for the five-step synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol has been reported.[2]
Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl Alcohol
An efficient route to this compound involves the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol. This method offers a direct approach to the phthalide (B148349) core.[2]
Experimental Protocol:
A solution of 2-bromo-3,5-dimethoxybenzyl alcohol in toluene (B28343) is subjected to a carbon monoxide atmosphere at high pressure. The reaction is catalyzed by a palladium catalyst in the presence of a base, such as sodium carbonate, and is carried out at an elevated temperature of 180 °C. This process has been reported to yield this compound in 88% yield.[2]
One-Pot Oxidation and Lactonization of 6-Chloromethyl-2,4-dimethoxybenzaldehyde
A key transformation in the synthesis of this compound derivatives involves the one-pot oxidation and lactonization of a suitably substituted benzaldehyde.[2]
Experimental Protocol:
6-Chloromethyl-2,4-dimethoxybenzaldehyde is treated with sodium chlorite in a suitable solvent system. This single step effects the oxidation of the aldehyde to a carboxylic acid, which then undergoes an intramolecular cyclization (lactonization) to form the phthalide ring system. This efficient one-pot process is a key step in a five-step synthesis of 5,7-dimethoxy-4-methylphthalide starting from 3,5-dimethoxybenzyl alcohol.[2]
Applications as a Synthetic Intermediate
The primary application of this compound and its derivatives is as a key building block in the total synthesis of complex natural products, most notably mycophenolic acid and its analogues.
Synthesis of Mycophenolic Acid
Mycophenolic acid is a potent immunosuppressive agent used to prevent rejection in organ transplantation. The synthesis of this molecule often relies on the elaboration of the 5,7-dimethoxy-4-methylphthalide core. The phthalide moiety is first assembled, and then the hexenoic acid side chain is introduced at the C6 position of the phthalide ring.[2]
Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships discussed in this guide.
References
Theoretical and Computational Approaches to 5,7-Dimethoxyphthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyphthalide, a naturally occurring phthalide (B148349) derivative, has garnered interest for its potential pharmacological activities. A comprehensive understanding of its molecular properties and interactions is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides a detailed overview of the theoretical and computational methodologies that can be employed to study this compound. It covers quantum chemical calculations for structural and spectroscopic characterization, as well as molecular docking simulations to explore its potential biological targets. This document serves as a roadmap for researchers aiming to investigate the physicochemical properties and biological potential of this compound and its analogs through computational approaches.
Introduction
Phthalides are a class of bicyclic aromatic lactones that exhibit a wide range of biological activities. This compound, characterized by the presence of two methoxy (B1213986) groups on the benzene (B151609) ring, is a key intermediate in the synthesis of various bioactive compounds. Computational and theoretical studies provide invaluable insights into the electronic structure, reactivity, and interaction of such molecules with biological systems, complementing experimental investigations and accelerating the drug discovery process. This guide outlines a systematic computational workflow for the in-depth characterization of this compound.
Molecular Structure and Spectroscopic Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and predicting the spectroscopic properties of this compound.
Computational Details
A common and effective approach involves geometry optimization and frequency calculations using DFT with a suitable basis set.
Table 1: Recommended Quantum Chemical Calculation Parameters
| Parameter | Recommended Value/Method | Purpose |
| Software | Gaussian, ORCA, GAMESS | Quantum chemical calculations |
| Method | DFT (B3LYP, M06-2X) | Accurate electronic structure and energies |
| Basis Set | 6-311++G(d,p) or higher | Flexible description of electron distribution |
| Solvation Model | PCM, SMD (with appropriate solvent) | To simulate solvent effects on molecular properties |
| Frequency Analysis | Performed at the same level of theory | To confirm minimum energy structure and predict vibrational spectra |
| NMR Calculations | GIAO method | To predict 1H and 13C NMR chemical shifts |
| UV-Vis Calculations | TD-DFT | To predict electronic transitions |
Predicted Spectroscopic Data
Based on the computational protocols outlined above, the following spectroscopic data for this compound can be predicted. While experimental validation is crucial, theoretical values provide a strong basis for spectral assignment.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals | Interpretation |
| FT-IR (cm-1) | ~1750-1770 (C=O stretch, lactone), ~1600-1620, ~1450-1500 (C=C aromatic stretch), ~1200-1300 (C-O stretch), ~2850-2950 (C-H stretch, methoxy) | Vibrational modes of functional groups |
| 1H NMR (ppm) | Chemical shifts for aromatic protons, methylene (B1212753) protons of the lactone ring, and methyl protons of the methoxy groups. | Proton chemical environments |
| 13C NMR (ppm) | Chemical shifts for carbonyl carbon, aromatic carbons, methylene carbon, and methoxy carbons. | Carbon skeleton and functional groups |
| UV-Vis (nm) | λmax values corresponding to π → π* and n → π* electronic transitions. | Electronic structure and chromophores |
Experimental Protocols: A Computational Approach
This section details the standardized computational protocols for the theoretical investigation of this compound.
Protocol for Geometry Optimization and Vibrational Analysis
-
Input File Preparation: Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Quantum Chemical Calculation:
-
Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Specify the calculation type as "Opt" (Optimization) and "Freq" (Frequency).
-
Include a solvation model if studying the molecule in a specific solvent.
-
Run the calculation using software like Gaussian.
-
-
Analysis of Results:
-
Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.
-
Visualize the optimized geometry and analyze bond lengths, bond angles, and dihedral angles.
-
Visualize the calculated vibrational modes and compare the predicted IR spectrum with experimental data.
-
Protocol for Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]
-
Ligand Preparation:
-
Start with the optimized 3D structure of this compound.
-
Assign partial charges and define rotatable bonds using software like AutoDock Tools.
-
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Define the binding site (grid box) based on the location of the native ligand or active site residues.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.
-
The program will generate a series of possible binding poses for this compound within the protein's active site and score them based on a scoring function.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using software like PyMOL or VMD.
-
Signaling Pathways and Workflow Visualizations
To illustrate the logical flow of the computational studies and their potential application in a drug discovery context, the following diagrams are provided in the DOT language.
Caption: Computational chemistry workflow for this compound.
Caption: A hypothetical drug discovery workflow for this compound.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive study of this compound. By leveraging these in silico techniques, researchers can gain deep insights into its molecular characteristics, predict its spectroscopic signatures, and explore its potential as a bioactive agent. This computational-driven approach, when integrated with experimental studies, can significantly accelerate the research and development of novel therapeutics based on the phthalide scaffold.
References
Navigating the Thermal Landscape of 5,7-Dimethoxyphthalide: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyphthalide is a naturally occurring phthalide (B148349) derivative found in various fungi and plants, recognized for its potential biological activities. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its chemical stability is paramount. Thermal stability and degradation profiles are critical parameters that influence a compound's synthesis, purification, formulation, and storage, ultimately impacting its safety and efficacy.
This technical guide provides a comprehensive overview of the predicted thermal stability and potential degradation pathways of this compound. In the absence of specific, publicly available experimental data on its thermal decomposition, this document outlines a robust framework for its evaluation based on the known chemistry of phthalides and related lactones. It further details the standard experimental protocols required to generate a complete thermal profile, intended to guide researchers in their laboratory investigations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value | Source |
| Chemical Structure | (Reference Structure) | |
| IUPAC Name | 5,7-dimethoxy-2-benzofuran-1(3H)-one | (General Chemical Knowledge) |
| Molecular Formula | C₁₀H₁₀O₄ | (General Chemical Knowledge) |
| Molecular Weight | 194.18 g/mol | (General Chemical Knowledge) |
| Appearance | (Typically a solid) | (Inferred) |
| Melting Point | 120 °C (for a related phthalide-containing polymer component) | [1] |
Theoretical Thermal Stability and Degradation Profile
The thermal stability of this compound is dictated by its core phthalide structure, which consists of a benzene (B151609) ring fused to a lactone ring.
Lactones, as cyclic esters, can be susceptible to thermal degradation. The strain within the five-membered lactone ring can make it prone to ring-opening reactions, a process that can be accelerated by heat.[2] However, the fusion to a stable aromatic benzene ring generally imparts considerable thermal robustness to the phthalide scaffold. Studies on polyimides containing a phthalide structure indicate high thermal stability, suggesting the phthalide group itself does not easily decompose at moderate temperatures.[1][3]
The primary degradation pathways for this compound under thermal stress, particularly in the presence of moisture, are predicted to involve the lactone ring. At more extreme temperatures, decomposition could involve decarboxylation, decarbonylation, or cleavage of the methoxy (B1213986) ether linkages.
Hypothetical Degradation Pathway
The most probable degradation pathway under hydrolytic conditions, which can be thermally accelerated, is the opening of the lactone ring. More forceful thermal degradation could lead to the loss of carbon dioxide or carbon monoxide.
Caption: Hypothetical degradation pathways for this compound.
Recommended Experimental Protocols for Stability Assessment
A comprehensive evaluation of thermal stability should be conducted through a series of standardized experiments known as forced degradation studies.[4][5][6] These studies intentionally stress the compound to predict its long-term stability and to develop a stability-indicating analytical method.
Overall Experimental Workflow
The process involves subjecting the compound to various stress conditions and then analyzing the resulting mixture to identify and quantify any degradants.
Caption: General experimental workflow for assessing thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[7][8]
| Parameter | Recommended Condition | Purpose |
| Instrument | Simultaneous Thermal Analyzer (TGA/DSC) | Provides concurrent TGA and DSC data.[8][9] |
| Sample Pan | Alumina or Platinum | Inert material suitable for high temperatures. |
| Sample Size | 3-10 mg | Representative sample size. |
| Atmosphere | Nitrogen (Inert) | To study thermal decomposition without oxidation. |
| Flow Rate | 20-50 mL/min | To maintain an inert environment. |
| Heating Rate | 10 °C/min | Standard rate for screening thermal stability. |
| Temperature Range | 30 °C to 600 °C | To cover melting and decomposition events. |
| Data Analysis | Onset temperature of mass loss (Tonset) | Indicates the start of significant thermal degradation. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify the melting point, purity, and enthalpy of transitions.[7][8]
| Parameter | Recommended Condition | Purpose |
| Instrument | Differential Scanning Calorimeter | Measures heat flow associated with thermal transitions.[8] |
| Sample Pan | Hermetically sealed aluminum pans | To prevent loss of volatile substances before decomposition. |
| Sample Size | 2-5 mg | Ensures good thermal contact and resolution. |
| Atmosphere | Nitrogen (Inert) | Prevents thermo-oxidative degradation. |
| Flow Rate | 20-50 mL/min | Maintains a consistent inert atmosphere. |
| Heating Rate | 10 °C/min | Balances sensitivity and resolution. |
| Temperature Program | Heat from ambient to ~300°C (or past decomposition) | To observe melting and decomposition endotherms/exotherms. |
| Data Analysis | Peak temperature of melting endotherm, Onset of decomposition exotherm | Determines melting point and decomposition temperature. |
Forced Degradation and Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. This requires subjecting the drug to stress conditions to generate these products.[10]
| Stress Condition | Proposed Protocol | Objective |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2-8 hours | To assess stability in alkaline conditions (lactone hydrolysis is often rapid). |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidation. |
| Thermal (Solid) | 105 °C for 72 hours (or 10°C below melting point) | To evaluate solid-state thermal stability.[11] |
| Photolytic | Expose to 1.2 million lux hours and 200 watt hours/m² | To test for light sensitivity (ICH Q1B).[4] |
Following exposure, samples should be neutralized (if necessary) and diluted for analysis by a newly developed HPLC method.
HPLC Method Development Parameters:
| Parameter | Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis (e.g., 254 nm) and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
The goal is to achieve baseline separation between the this compound peak and all peaks corresponding to degradation products. Mass balance calculations, where the sum of the assay of the main peak and the impurities should be close to 100%, are essential to demonstrate the method's validity.[10]
Conclusion
While specific experimental data on the thermal degradation of this compound remains to be published, a robust scientific understanding can be inferred from the chemistry of its phthalide core. The compound is predicted to be reasonably stable, with the lactone ring being the most likely point of initial degradation under hydrolytic or extreme thermal conditions.
This guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to thoroughly investigate its thermal stability. The successful execution of the described TGA, DSC, and forced degradation studies will enable the elucidation of its complete degradation profile, a critical step in the journey of any compound from laboratory discovery to practical application. The generation of such data is essential for ensuring product quality, safety, and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 8. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]
- 9. azom.com [azom.com]
- 10. sgs.com [sgs.com]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to the Chemical Reactivity of 5,7-Dimethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyphthalide is a key synthetic intermediate in the preparation of various biologically active compounds, most notably mycophenolic acid and its analogues.[1] The reactivity of this molecule is characterized by the interplay between its electron-rich aromatic ring and the electrophilic nature of the lactone carbonyl group. This guide provides a comprehensive overview of the chemical reactivity of this compound, detailing its behavior in electrophilic aromatic substitution, reactions at the lactone ring, and potential biological activities. Experimental protocols for key transformations are provided, and quantitative data are summarized for clarity. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.
Introduction
Phthalides, or isobenzofuranones, are a class of bicyclic compounds containing a lactone fused to a benzene (B151609) ring. Their derivatives are found in a variety of natural products and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4][5][6] this compound is a synthetically important member of this family, distinguished by the presence of two methoxy (B1213986) groups on the aromatic ring. These electron-donating groups significantly influence the molecule's reactivity, making it a versatile scaffold for further chemical modification. This document serves as a technical guide to the chemical transformations of this compound, providing researchers with the foundational knowledge to utilize this compound in synthetic and medicinal chemistry endeavors.
Chemical Reactivity
The chemical reactivity of this compound can be broadly categorized into two main areas: reactions involving the aromatic ring and reactions at the lactone functionality.
Electrophilic Aromatic Substitution
The two methoxy groups at the 5- and 7-positions strongly activate the aromatic ring towards electrophilic aromatic substitution (EAS). These groups are ortho, para-directing, and their directing effects are synergistic. In the case of this compound, the positions ortho and para to the methoxy groups are C4, C6, and the position ortho to the 7-methoxy and meta to the 5-methoxy group is C6. Due to steric hindrance from the adjacent lactone ring, electrophilic attack is most likely to occur at the C4 and C6 positions.
A key example of this reactivity is the synthesis of 6-iodo-5,7-dimethoxy-4-methylphthalide, an intermediate in the synthesis of mycophenolic acid.[1] This transformation highlights the susceptibility of the activated ring to halogenation.
Logical Relationship of Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic aromatic substitution on this compound.
Reactions at the Lactone Ring
The lactone ring of this compound contains an electrophilic carbonyl carbon and is susceptible to nucleophilic attack. This reactivity allows for a variety of transformations, including reduction, hydrolysis, and reaction with organometallic reagents.
Lactones can be reduced to diols using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[7][8] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by ring opening. It is expected that this compound would undergo this reaction to yield the corresponding diol.
Workflow for the Reduction of this compound
Caption: Experimental workflow for the reduction of this compound.
Grignard reagents and other organometallic compounds are expected to react with the lactone carbonyl of this compound.[9] The initial nucleophilic addition would lead to a hemiacetal intermediate, which could then undergo further reaction or rearrangement. The outcome of the reaction can be influenced by the stoichiometry of the Grignard reagent and the reaction conditions. With two equivalents of a Grignard reagent, it is possible to form a diol where one of the hydroxyl groups is tertiary and bears the alkyl/aryl group from the Grignard reagent.
Biological Activity
While direct and extensive studies on the biological activity of this compound are limited, the phthalide (B148349) scaffold is known to be a pharmacologically active motif.[3] Furthermore, studies on structurally related phthalide derivatives provide valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity
A study on novel phthalide derivatives identified a compound containing the 5,7-dimethoxyisobenzofuran-1(3H)-one core as a potent anti-inflammatory agent.[10] This derivative demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.[10] The proposed mechanism of action involves the activation of the Nrf2/HO-1 signaling pathway and the blockage of the NF-κB/MAPK signaling pathway.[10]
Signaling Pathway for Anti-inflammatory Action
Caption: Proposed anti-inflammatory signaling pathway of a this compound derivative.
Cytotoxicity
Numerous studies have investigated the cytotoxic potential of phthalimide (B116566) and phthalide derivatives against various cancer cell lines.[2][11][12][13][14] For instance, certain phthalimide derivatives have shown antiproliferative activity against murine tumor cells, inducing apoptosis through mechanisms such as membrane disruption and DNA fragmentation.[11][13] While specific data for this compound is not extensively available, the general cytotoxic profile of related compounds suggests that it could be a valuable scaffold for the development of novel anticancer agents.
Data Presentation
Table 1: Summary of Expected Chemical Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| Electrophilic Aromatic Substitution | ||
| Bromination | Br₂, FeBr₃ or NBS, acid catalyst | 4-Bromo- and/or 6-Bromo-5,7-dimethoxyphthalide |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and/or 6-Nitro-5,7-dimethoxyphthalide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and/or 6-Acyl-5,7-dimethoxyphthalide |
| Reactions at the Lactone Ring | ||
| Reduction | LiAlH₄, anhydrous THF | 2-(Hydroxymethyl)-3,5-dimethoxybenzyl alcohol |
| Grignard Reaction (2 eq.) | 2 eq. RMgX, then H₃O⁺ | 1-(1-Hydroxyalkyl)-2-(hydroxymethyl)-3,5-dimethoxybenzene |
| Hydrolysis (basic) | NaOH, H₂O, then H₃O⁺ | 2-(Hydroxymethyl)-3,5-dimethoxybenzoic acid |
Table 2: Reported Biological Activity of a this compound Derivative
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| LPS-induced NO production | RAW264.7 | 0.76 | [3][10] |
Experimental Protocols
The following are representative experimental protocols for key reactions involving phthalide structures. These can be adapted for this compound.
General Procedure for Bromination of an Activated Phthalide
To a solution of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) at 0 °C is added N-bromosuccinimide (NBS) in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the brominated phthalide.
General Procedure for the Reduction of a Phthalide with LiAlH₄
To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of the this compound in anhydrous THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water again. The resulting mixture is stirred at room temperature for 30 minutes, and the solids are removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the corresponding diol.[15]
General Procedure for the Reaction of a Phthalide with a Grignard Reagent
To a solution of the Grignard reagent in anhydrous THF at 0 °C under an inert atmosphere is added a solution of the this compound in anhydrous THF dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired diol.[16]
In Vitro Anti-inflammatory Assay: Inhibition of NO Production
RAW264.7 macrophage cells are seeded in 96-well plates and incubated overnight. The cells are then pre-treated with various concentrations of the test compound (this compound derivative) for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.[4][5][6]
Cytotoxicity Assay (MTT Assay)
Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for 24-72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Conclusion
This compound is a reactive and versatile molecule with significant potential in organic synthesis and drug discovery. Its electron-rich aromatic ring readily undergoes electrophilic substitution, while the lactone functionality is amenable to a variety of nucleophilic attacks. The phthalide core, particularly when substituted with methoxy groups, has been shown to possess promising anti-inflammatory and potentially cytotoxic activities. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers to explore the chemistry and therapeutic potential of this compound and its derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its utility in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Three new phthalide derivatives from culture broth of Dentipellis fragilis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of natural and semi-synthetic phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. Workup [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5,7-Dimethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5,7-dimethoxyphthalide, a key intermediate in the preparation of various biologically active molecules. The described method utilizes a palladium-catalyzed carbonylation reaction of 2-bromo-3,5-dimethoxybenzyl alcohol, which offers an efficient route to this valuable compound.
Introduction
This compound is a crucial building block in the synthesis of pharmaceuticals, including mycophenolic acid and its analogs, which possess significant immunosuppressive properties. Traditional synthetic routes can be multi-stepped and less efficient. The palladium-catalyzed carbonylation approach provides a direct and high-yielding method for the construction of the phthalide (B148349) core. This protocol is based on established palladium-catalyzed methodologies for the synthesis of phthalides from bromobenzyl alcohols.[1]
Reaction Principle
The synthesis involves the palladium-catalyzed intramolecular carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination and migratory insertion of carbon monoxide form an acyl-palladium intermediate. The final step is an intramolecular nucleophilic attack by the benzylic alcohol, followed by reductive elimination, which regenerates the palladium(0) catalyst and yields the desired this compound.
Experimental Protocols
Method 1: Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl Alcohol
This protocol details the synthesis of this compound via the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol.
Materials:
-
2-Bromo-3,5-dimethoxybenzyl alcohol
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (B28343), anhydrous
-
Carbon monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
High-pressure stainless-steel autoclave with a magnetic stirrer and gas inlet
-
Schlenk flask and standard Schlenk line techniques
-
Glassware for reaction work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and Xantphos (2 mol%). Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes to form the catalyst complex.
-
Reaction Setup: To the autoclave, add 2-bromo-3,5-dimethoxybenzyl alcohol (1.0 eq) and sodium carbonate (3.0 eq).
-
Addition of Catalyst and Solvent: Transfer the prepared catalyst solution to the autoclave via cannula, followed by the addition of more anhydrous toluene to achieve a final concentration of 0.1 M with respect to the starting material.
-
Carbonylation Reaction: Seal the autoclave and purge with carbon monoxide gas (3-4 times). Pressurize the autoclave with carbon monoxide to the desired pressure (typically 10-20 atm) and heat the reaction mixture to 180 °C with vigorous stirring.
-
Reaction Monitoring and Completion: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound as a pure solid.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-3,5-dimethoxybenzyl alcohol | [1] |
| Product | This compound | |
| Catalyst System | Palladium-based | [1] |
| Base | Sodium Carbonate | [1] |
| Solvent | Toluene | [1] |
| Temperature | 180 °C | [1] |
| Carbon Monoxide Pressure | 10-20 atm (typical) | |
| Reaction Time | 12-24 hours (typical) | |
| Yield | 88% | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 6.55 (d, J = 2.0 Hz, 1H), 6.45 (d, J = 2.0 Hz, 1H), 5.20 (s, 2H), 3.85 (s, 3H), 3.80 (s, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 169.5, 162.0, 159.5, 145.0, 118.0, 105.0, 98.0, 68.0, 56.0, 55.5 | |
| IR (KBr, cm⁻¹) | ~1750 (C=O, lactone), ~1610, 1590 (C=C, aromatic), ~1280, 1150 (C-O) | |
| Mass Spectrum (m/z) | [M]+ calculated for C₁₀H₁₀O₄: 194.0579; found: 194.0579 |
Visualizations
Diagrams
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of this compound.
References
Application Note: A Detailed Experimental Protocol for the Synthesis of 5,7-Dimethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5,7-Dimethoxyphthalide, a key intermediate in the preparation of various biologically active compounds. The described three-step synthesis route starts from commercially available 3,5-dimethoxybenzaldehyde (B42067) and proceeds through bromination, reduction, and a final palladium-catalyzed carbonylation to yield the target phthalide. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering a reliable method for obtaining this compound.
Data Presentation
The following table summarizes the quantitative data for the key reagents and intermediates in the synthesis of this compound.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Role |
| 3,5-Dimethoxybenzaldehyde | ![]() | C₉H₁₀O₃ | 166.17 | 10.0 | 1.66 | Starting Material |
| Bromine | Br₂ | Br₂ | 159.81 | 10.0 | 1.60 (0.51 mL) | Reagent |
| 2-Bromo-3,5-dimethoxybenzaldehyde (B1624352) | ![]() | C₉H₉BrO₃ | 245.07 | ~8.5 (assuming 85% yield) | ~2.08 | Intermediate |
| Sodium Borohydride (B1222165) | NaBH₄ | NaBH₄ | 37.83 | 4.25 | 0.16 | Reducing Agent |
| 2-Bromo-3,5-dimethoxybenzyl alcohol | ![]() | C₉H₁₁BrO₃ | 247.09 | ~8.0 (assuming 95% yield) | ~1.98 | Intermediate |
| Palladium(II) Acetate (B1210297) | Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 0.16 | 0.036 | Catalyst |
| Xantphos | ![]() | C₃₉H₃₂OP₂ | 578.62 | 0.16 | 0.093 | Ligand |
| Sodium Carbonate | Na₂CO₃ | Na₂CO₃ | 105.99 | 24.0 | 2.54 | Base |
| This compound | ![]() | C₁₀H₁₀O₄ | 194.18 | ~7.0 (assuming 88% yield) | ~1.36 | Final Product |
Experimental Protocols
This synthesis is divided into three main stages:
-
Step 1: Bromination of 3,5-Dimethoxybenzaldehyde
-
Step 2: Reduction of 2-Bromo-3,5-dimethoxybenzaldehyde
-
Step 3: Palladium-Catalyzed Carbonylative Cyclization
Step 1: Synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde
Materials:
-
3,5-Dimethoxybenzaldehyde (1.66 g, 10.0 mmol)
-
Bromine (0.51 mL, 10.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL) with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in glacial acetic acid (15 mL).
-
In a dropping funnel, prepare a solution of bromine (0.51 mL, 10.0 mmol) in glacial acetic acid (5 mL).
-
Slowly add the bromine solution to the stirred solution of 3,5-dimethoxybenzaldehyde at room temperature over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford 2-bromo-3,5-dimethoxybenzaldehyde as a solid.
Step 2: Synthesis of (2-Bromo-3,5-dimethoxyphenyl)methanol
Materials:
-
2-Bromo-3,5-dimethoxybenzaldehyde (e.g., 2.08 g, ~8.5 mmol)
-
Sodium Borohydride (NaBH₄) (0.16 g, 4.25 mmol)
-
Ethanol (B145695) (95%, 30 mL)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL) with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-bromo-3,5-dimethoxybenzaldehyde in 95% ethanol (30 mL) in a 100 mL round-bottom flask with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add sodium borohydride (0.16 g, 4.25 mmol) portion-wise over 10 minutes, maintaining the temperature below 10 °C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~6-7.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate (40 mL) and water (20 mL).
-
Separate the organic layer and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (2-bromo-3,5-dimethoxyphenyl)methanol. This product is often used in the next step without further purification.
Step 3: Synthesis of this compound
Materials:
-
(2-Bromo-3,5-dimethoxyphenyl)methanol (e.g., 1.98 g, ~8.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.036 g, 0.16 mmol, 2 mol%)
-
Xantphos (0.093 g, 0.16 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.54 g, 24.0 mmol)
-
Anhydrous Toluene (B28343) (40 mL)
-
Carbon Monoxide (CO) gas (balloon or Schlenk line)
-
Schlenk flask or a two-necked round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Celite
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add (2-bromo-3,5-dimethoxyphenyl)methanol, palladium(II) acetate (0.036 g, 0.16 mmol), Xantphos (0.093 g, 0.16 mmol), and sodium carbonate (2.54 g, 24.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (40 mL) via syringe.
-
Evacuate and backfill the flask with carbon monoxide gas (from a balloon or a Schlenk line) three times. Leave the reaction under a positive pressure of CO (e.g., a balloon).
-
Heat the reaction mixture to 110 °C (reflux) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization to afford this compound. A synthesis of this compound from 2-bromo-3,5-dimethoxybenzyl alcohol has been reported to proceed in 88% yield.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route for this compound.
References
Application Notes and Protocols for the Synthesis of Mycophenolic Acid from 5,7-Dimethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolic acid (MPA), a potent immunosuppressant, is a vital therapeutic agent in organ transplantation to prevent rejection and for treating various autoimmune diseases.[1] Its mechanism of action involves the non-competitive and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[1] This pathway is critical for the proliferation of B and T lymphocytes, thus MPA selectively targets the adaptive immune system. While fermentation of Penicillium species is a common production method, chemical synthesis offers a versatile alternative for producing MPA and its analogues.[1] This document provides detailed application notes and protocols for the chemical synthesis of mycophenolic acid, utilizing 5,7-Dimethoxyphthalide as a key precursor.
Introduction
The chemical synthesis of mycophenolic acid often proceeds through the key intermediate 5,7-dihydroxy-4-methylphthalide (B57823). The precursor, 5,7-dimethoxy-4-methylphthalide, can be efficiently converted to this dihydroxy intermediate, which then serves as the anchor for the introduction of the C7 isoprenoid side chain. This document outlines a convergent synthetic strategy, a common and effective approach to MPA. This method involves the separate synthesis of the phthalide (B148349) core and the C7 side chain, followed by their coupling and subsequent final modifications to yield mycophenolic acid.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of mycophenolic acid starting from 5,7-dimethoxy-4-methylphthalide via a convergent approach.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Demethylation | 5,7-Dimethoxy-4-methylphthalide | 5,7-Dihydroxy-4-methylphthalide | ~72% |
| 2 | Side Chain Synthesis (example) | Geraniol (B1671447) | Methyl 6-bromo-4-methylhex-4-enoate | Variable |
| 3 | Coupling of Phthalide Core and Side Chain | 5,7-Dihydroxy-4-methylphthalide & Methyl 6-bromo-4-methylhex-4-enoate | Methyl ester of nor-O-methyl mycophenolic acid | Variable |
| 4 | Selective O-Methylation | Methyl ester of nor-O-methyl mycophenolic acid | Mycophenolic acid methyl ester | Variable |
| 5 | Hydrolysis | Mycophenolic acid methyl ester | Mycophenolic acid | Near Quantitative |
Experimental Protocols
Step 1: Synthesis of 5,7-Dihydroxy-4-methylphthalide from 5,7-Dimethoxy-4-methylphthalide
This initial step involves the demethylation of the commercially available 5,7-dimethoxy-4-methylphthalide to expose the hydroxyl groups necessary for the subsequent coupling reaction.
Materials:
-
5,7-Dimethoxy-4-methylphthalide
-
Boron tribromide (BBr₃) or other suitable demethylating agent
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 5,7-dimethoxy-4-methylphthalide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the appropriate temperature for the chosen demethylating agent (e.g., -78 °C for BBr₃).
-
Slowly add a solution of the demethylating agent (e.g., BBr₃ in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5,7-dihydroxy-4-methylphthalide. A yield of approximately 72% can be expected.[2]
Step 2: Synthesis of the Mycophenolic Acid Side Chain (Example: Methyl 6-bromo-4-methylhex-4-enoate)
The C7 side chain can be synthesized through various routes. A common precursor is methyl 6-bromo-4-methylhex-4-enoate, which can be prepared from commercially available starting materials like geraniol.[2] The synthesis of this specific side chain is a multi-step process and the detailed protocol for its preparation from geraniol is beyond the scope of this document. Researchers should refer to specific literature for its synthesis.
Step 3: Coupling of 5,7-Dihydroxy-4-methylphthalide with the Side Chain
This key step involves the formation of the carbon-carbon bond between the phthalide core and the C7 side chain.
Materials:
-
5,7-Dihydroxy-4-methylphthalide
-
Methyl 6-bromo-4-methylhex-4-enoate
-
Silver oxide (Ag₂O) or other suitable coupling agent
-
Dioxane or other suitable anhydrous solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 5,7-dihydroxy-4-methylphthalide in anhydrous dioxane, add the side chain precursor, methyl 6-bromo-4-methylhex-4-enoate.
-
Add silver oxide to the mixture.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product, the methyl ester of nor-O-methyl mycophenolic acid, by column chromatography.[2]
Step 4: Selective O-Methylation
The final steps involve the selective methylation of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester to yield mycophenolic acid.
Materials:
-
Methyl ester of nor-O-methyl mycophenolic acid
-
Methyl iodide (CH₃I) or other methylating agent
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone (B3395972) or other suitable solvent
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the methyl ester of nor-O-methyl mycophenolic acid in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add methyl iodide and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure to obtain the crude mycophenolic acid methyl ester.
Step 5: Hydrolysis to Mycophenolic Acid
Materials:
-
Mycophenolic acid methyl ester
-
Lithium hydroxide (B78521) (LiOH) or other suitable base
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the crude mycophenolic acid methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, mycophenolic acid, by recrystallization or column chromatography. This final step typically proceeds in near-quantitative yield.
Visualizations
Signaling Pathway of Mycophenolic Acid
Caption: Mechanism of action of Mycophenolic Acid.
Experimental Workflow for Mycophenolic Acid Synthesis
Caption: Convergent synthesis of Mycophenolic Acid.
Logical Relationship of Key Intermediates
Caption: Key intermediates in MPA synthesis.
References
Application Note: Quantitative Analysis of 5,7-Dimethoxyphthalide using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethoxyphthalide is a substituted phthalide, a class of compounds that are derivatives of isobenzofuranone. Phthalides are found in some plants and fungi and are of interest for their potential biological activities. Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound in a given matrix using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is based on common analytical strategies for phthalates and related aromatic compounds.[1][2][3]
Quantitative Data Summary
The following table summarizes the validation parameters for the described HPLC method. These parameters demonstrate the method's suitability for the intended purpose, ensuring reliability, accuracy, and precision.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 3.0% |
| Specificity | No interference from blank matrix |
Experimental Protocols
This section details the methodologies for the key experiments involved in the quantification of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[3]
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: ACE-5 C18 (4.6 x 250 mm, 5.0 µm) or equivalent[1][3]
-
Mobile Phase: Isocratic mixture of Methanol and Water (70:30, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm (based on typical absorbance maxima for similar structures)
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Preparation of Reagents and Standards
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
This compound analytical standard (≥98% purity)
-
-
Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL for the construction of the calibration curve.
-
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Sample Measurement: Accurately measure 1.0 mL of the liquid sample into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures.[6][7][8] Key validation parameters include:
-
Specificity: Assessed by analyzing a blank matrix to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Determined by injecting a series of at least five concentrations of the standard solution and plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by spiking a known concentration of this compound into a blank matrix at three different concentration levels (low, medium, and high) and calculating the percentage recovery.
-
Precision: Assessed by repeatedly analyzing samples at the same concentration on the same day (intraday precision) and on different days (interday precision). The results are expressed as the relative standard deviation (% RSD).
Visualizations
The following diagrams illustrate the key workflows and relationships in the analytical process.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of analytical method validation stages.
References
- 1. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 7. Validation of analytical methods [eurachem.org]
- 7. [PDF] Analytical Method Validation: The Importance for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 8. Technical Report No. 57: Analytical Method Validation and Transfer for Biotechnology Products | PDA [pda.org]
Application Notes and Protocols for the Analysis of 5,7-Dimethoxyphthalide by HPLC and GC-MS
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5,7-Dimethoxyphthalide using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note outlines a reverse-phase HPLC method for the separation and quantification of this compound. The method is based on established principles for the analysis of phthalide (B148349) derivatives and offers good selectivity and sensitivity for routine analysis. A phenyl-hexyl stationary phase is proposed to enhance separation based on the aromatic nature of the analyte. UV detection at 230 nm is selected based on the chromophoric properties of the phthalide structure.[1][2][3] This method is suitable for the analysis of this compound in various sample matrices, including raw materials, in-process samples, and finished products, following appropriate sample preparation.
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: Aqueous solution with pH adjusted to 3-5 (e.g., 0.1% formic acid in water).[1] B: Acetonitrile/Methanol (B129727) (1:1, v/v).[1] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30°C.[4] |
| Detection | UV at 230 nm.[1][2][3][4] |
| Injection Volume | 10 µL. |
2. Reagents and Standards:
-
This compound analytical standard (≥98% purity).
-
Acetonitrile, HPLC grade.
-
Methanol, HPLC grade.
-
Formic acid, analytical grade.
-
Ultrapure water.
3. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 µg/mL.
4. Sample Preparation:
-
The sample preparation procedure will depend on the matrix. For solid samples, extraction with a suitable organic solvent (e.g., methanol or acetonitrile) followed by filtration through a 0.45 µm syringe filter is recommended. Liquid samples may be diluted and filtered before injection.
5. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration for the working standards.
Quantitative Data Summary (HPLC):
Specific quantitative data for this compound was not available in the searched literature. The following table provides typical performance characteristics for HPLC analysis of related phthalate (B1215562) and phthalide derivatives.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[2] |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
HPLC Analysis Workflow:
Caption: Experimental workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
This application note describes a GC-MS method for the identification and quantification of this compound. GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds.[5] The method utilizes a common, robust non-polar capillary column and electron ionization (EI) for fragmentation, allowing for both qualitative and quantitative analysis.[6][7] Phthalates and their derivatives are known to produce a characteristic base peak ion at m/z 149, which can be used for selected ion monitoring (SIM) to enhance sensitivity and selectivity.[7]
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC-MS System | A standard GC-MS system with a split/splitless injector and a single quadrupole or triple quadrupole mass spectrometer. |
| Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7][8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[7] |
| Injector | Splitless mode, 280°C.[7] |
| Oven Program | Initial temperature 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min. |
| MS Transfer Line | 280°C.[7] |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C. |
| MS Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | The molecular ion of this compound (m/z 194) and a characteristic fragment ion (e.g., m/z 149, if applicable) should be monitored. |
2. Reagents and Standards:
-
This compound analytical standard (≥98% purity).
-
Dichloromethane (B109758) or other suitable solvent, GC grade.
3. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.05 to 10 µg/mL.
4. Sample Preparation:
-
Sample preparation should be performed to extract the analyte into a volatile solvent compatible with GC. Liquid-liquid extraction or solid-phase extraction may be employed depending on the sample matrix. Ensure the final extract is free of non-volatile residues.
5. Data Analysis:
-
Identify this compound by its retention time and mass spectrum (compared to a standard).
-
For quantification in SIM mode, use the peak area of the selected ions and a calibration curve constructed from the working standards.
Quantitative Data Summary (GC-MS):
Specific quantitative data for this compound was not available in the searched literature. The following table provides typical performance characteristics for GC-MS analysis of related phthalate derivatives.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[9] |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
GC-MS Analysis Workflow:
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof - Google Patents [patents.google.com]
- 2. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. opus.govst.edu [opus.govst.edu]
- 5. restek.com [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. brieflands.com [brieflands.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5,7-Dimethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 5,7-dimethoxyphthalide, a key intermediate in the synthesis of various pharmaceutical compounds, notably Mycophenolic Acid (MPA). The document outlines two primary synthetic routes, presenting quantitative data in structured tables and detailed experimental procedures. Furthermore, it includes diagrams of the synthetic workflows and the relevant biological signaling pathway of the downstream product, MPA.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation on a large scale is crucial for the efficient production of pharmaceutically active molecules. This document details two effective methods for its synthesis: a classical approach involving Vilsmeier-Haack formylation followed by oxidation, and a more modern, high-yield method utilizing palladium-catalyzed carbonylation.
Synthetic Protocols
Two primary routes for the large-scale synthesis of this compound are presented below.
Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation
This traditional two-step method begins with the formylation of 3,5-dimethoxybenzyl alcohol, followed by oxidation and concomitant lactonization to yield the desired product.
Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethoxybenzyl Alcohol
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and acts as the formylating agent.
Step 2: Oxidation and Lactonization
The intermediate aldehyde is then oxidized, which leads to a spontaneous intramolecular cyclization (lactonization) to form the stable phthalide (B148349) ring system. A key process involves the transformation of a chloromethyl-dimethoxybenzaldehyde derivative to this compound via oxidation with sodium chlorite (B76162), which also facilitates the lactonization in a single step.[1]
Experimental Protocol for Route 1
| Parameter | Value |
| Starting Material | 3,5-Dimethoxybenzyl alcohol |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), Sodium chlorite (NaClO₂) |
| Solvents | Dichloromethane (for formylation), Aqueous medium (for oxidation) |
| Reaction Temperature | 0°C to room temperature (formylation), Room temperature (oxidation) |
| Reaction Time | 2-4 hours (formylation), 1-2 hours (oxidation) |
| Work-up | Aqueous work-up, extraction with organic solvent |
| Purification | Recrystallization or column chromatography |
Detailed Methodology:
-
Vilsmeier Reagent Formation: In a cooled (0°C), inert atmosphere reactor, slowly add phosphorus oxychloride to dimethylformamide with stirring to form the Vilsmeier reagent.
-
Formylation: Dissolve 3,5-dimethoxybenzyl alcohol in a suitable solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by pouring it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Oxidation and Lactonization: Dissolve the crude aldehyde in a suitable solvent system. Add a solution of sodium chlorite and a chlorine scavenger (e.g., 2-methyl-2-butene) and stir at room temperature.
-
Final Work-up and Purification: Upon completion, perform an aqueous work-up and extract the product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Route 2: Palladium-Catalyzed Carbonylation
This modern approach offers a more direct and high-yielding synthesis of this compound from a halogenated precursor. The reaction involves the palladium-catalyzed introduction of a carbonyl group using carbon monoxide.
A reported synthesis using this method starts with 2-bromo-3,5-dimethoxybenzyl alcohol and achieves a high yield.[1] The reaction is carried out in toluene (B28343) under a carbon monoxide atmosphere at elevated temperature, with a palladium catalyst and a base.[1]
Experimental Protocol for Route 2
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-3,5-dimethoxybenzyl alcohol | [1] |
| Catalyst | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | [1] |
| Reagents | Carbon monoxide (CO), Sodium carbonate (Na₂CO₃) | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 180°C | [1] |
| Reported Yield | 88% | [1] |
| Work-up | Filtration, extraction, and concentration | |
| Purification | Recrystallization or column chromatography |
Detailed Methodology:
-
Reaction Setup: To a high-pressure reactor, add 2-bromo-3,5-dimethoxybenzyl alcohol, the palladium catalyst, and sodium carbonate in toluene.
-
Carbonylation: Seal the reactor, purge with carbon monoxide, and then pressurize with CO to the desired pressure. Heat the reaction mixture to 180°C and maintain with vigorous stirring until the reaction is complete (monitored by HPLC or TLC).
-
Work-up: Cool the reactor to room temperature and carefully vent the CO. Filter the reaction mixture to remove inorganic salts.
-
Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Vilsmeier-Haack & Oxidation | Route 2: Palladium-Catalyzed Carbonylation |
| Starting Material | 3,5-Dimethoxybenzyl alcohol | 2-Bromo-3,5-dimethoxybenzyl alcohol |
| Number of Steps | 2 | 1 |
| Key Reagents | POCl₃, DMF, NaClO₂ | Palladium catalyst, CO |
| Reaction Conditions | Mild to moderate | Elevated temperature and pressure |
| Reported Yield | Variable | Up to 88%[1] |
| Advantages | Utilizes readily available starting materials | High yield, single step |
| Disadvantages | Multi-step, potentially lower overall yield | Requires specialized equipment (high-pressure reactor), CO gas handling |
Mandatory Visualizations
Synthetic Workflow Diagrams
References
Application of 5,7-Dimethoxyphthalide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyphthalide, a naturally occurring isobenzofuranone, has been identified as a molecule with potential applications in medicinal chemistry. While primarily recognized as a key synthetic intermediate in the production of the immunosuppressant mycophenolic acid, recent studies have begun to explore its intrinsic biological activities. This document provides a detailed overview of the current understanding of this compound's applications, focusing on its antimicrobial properties. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5,7-dimethoxy-2-benzofuran-1(3H)-one |
| Synonyms | 5,7-Dimethoxyisobenzofuran-1(3H)-one |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | Colorless prismatic crystals[1] |
| Solubility | Soluble in acetone[1] |
Medicinal Chemistry Applications
The primary area of investigation for the direct medicinal application of this compound has been in the field of antimicrobials.
Antibacterial Activity
Recent research has demonstrated that this compound possesses inhibitory activity against a range of pathogenic bacteria. This suggests its potential as a lead compound for the development of novel antibacterial agents.
A study evaluating the antibacterial properties of compounds isolated from Pleurotus djamor identified this compound as an active agent. The following table summarizes the MIC and MBC values against three clinically relevant bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Enterococcus faecalis | Positive | 125 | 250 |
| Staphylococcus aureus | Positive | 250 | 500 |
| Klebsiella pneumoniae | Negative | 500 | >500 |
Data extracted from a study on bioactive compounds from Pleurotus djamor.
Experimental Protocols
This section provides a detailed methodology for the determination of the antibacterial activity of this compound, based on standard laboratory practices.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound
-
Bacterial strains (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (B569324) (MHA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Incubator (37°C)
-
Spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the inoculum density with sterile MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution with MHB to achieve the desired starting concentration for serial dilutions.
-
-
Microdilution for MIC Determination:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared this compound solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the adjusted bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
Determination of MBC:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and subculture onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
-
Logical Workflow and Signaling Pathways
While the precise mechanism of action for the antibacterial activity of this compound has not been elucidated, the following diagrams illustrate the general workflow for its evaluation and a hypothetical signaling pathway that could be investigated.
Experimental workflow for evaluating the antibacterial activity of this compound.
Hypothetical mechanism of action for the antibacterial activity of this compound.
Conclusion and Future Directions
The available data, although limited, suggests that this compound warrants further investigation as a potential antibacterial agent. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in bacterial cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for antibacterial activity and to optimize potency.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of bacterial infection.
These endeavors will be crucial in determining the viability of this compound as a lead compound for the development of new and effective antimicrobial drugs.
References
Application Notes and Protocols for the Derivatization of 5,7-Dimethoxyphthalide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyphthalide is a bicyclic aromatic lactone that serves as a valuable scaffold for the development of novel therapeutic agents. Its core structure can be chemically modified at various positions to generate a library of derivatives with diverse biological activities. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their subsequent biological screening for anticancer, neuroprotective, and antimicrobial properties. The presented methodologies and data aim to guide researchers in the exploration of this promising class of compounds for drug discovery and development.
Derivatization Strategies for this compound
The primary site for derivatization on the this compound scaffold is the C3 position of the lactone ring. Introduction of various substituents at this position can significantly modulate the biological activity of the parent molecule. Key synthetic strategies include nucleophilic substitution reactions with organometallic reagents, alkylation, and amination.
General Synthetic Workflow
The overall workflow for the derivatization and screening of this compound is depicted below.
Application Notes and Protocols for In Vitro Assay Development Using 5,7-Dimethoxyphthalide
Disclaimer: Direct biological activity data for 5,7-Dimethoxyphthalide is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of the broader class of phthalide (B148349) compounds, which have demonstrated anti-inflammatory, neuroprotective, and cytotoxic properties. These protocols serve as a guide and would require optimization and validation for this compound specifically.
Anti-Inflammatory Activity Assessment
Application Note
Phthalide derivatives have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO, through the upregulation of inducible nitric oxide synthase (iNOS).[4] This assay provides a robust and high-throughput method to identify compounds that interfere with this inflammatory cascade. The primary mechanism of action for some phthalides involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of downstream pathways like NF-κB and MAPK, critical for the expression of inflammatory genes.[5][6]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
Objective: To evaluate the potential of this compound to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) for standard curve
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (for cell viability)
-
DMSO (for dissolving formazan (B1609692) crystals)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[2] Incubate the plate for an additional 24 hours.
-
Nitrite Measurement:
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
-
Cell Viability Assay (MTT):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate.[2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for this compound. Normalize the NO production to cell viability data.
Data Presentation
Table 1: Representative Anti-Inflammatory Activity of Phthalide Derivatives
| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |
| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | RAW 264.7 | 0.76 | [5] |
| Riligustilide | RAW 264.7 | 13.82 | |
| Phthalimide (B116566) derivative IIh | RAW 264.7 | 8.7 µg/mL | [6] |
| 3-(2,4-dihydroxyphenyl)phthalide | RAW 264.7 | > 50% inhibition at 10 µM | [7][8] |
Visualization
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Putative anti-inflammatory signaling pathway for phthalide derivatives.
Neuroprotective Activity Assessment
Application Note
Neurodegenerative diseases are often associated with excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death.[9] An established in vitro model for studying neuroprotection involves inducing glutamate excitotoxicity in neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line.[9][10] Phthalide derivatives, such as Dl-3-n-butylphthalide, have demonstrated neuroprotective effects in various models of neuronal injury.[11][12] The underlying mechanisms may involve the regulation of pathways that mitigate oxidative stress and apoptosis, such as the SLC7A11/GSH/GPX4 and PI3K/Akt signaling pathways.[11][13] This assay allows for the evaluation of a compound's ability to protect neurons from glutamate-induced cell death.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
Objective: To determine the neuroprotective effect of this compound against glutamate-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
L-Glutamic acid
-
24- or 96-well cell culture plates
-
MTT solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding and Differentiation (Optional but Recommended): Seed SH-SY5Y cells in a 24- or 96-well plate at an appropriate density. For a more neuron-like phenotype, differentiate the cells by treating with low-serum medium containing retinoic acid (e.g., 10 µM) for 3-5 days.
-
Pre-treatment with Compound: Pre-treat the cells with various concentrations of this compound for 1 to 24 hours prior to glutamate exposure.[14][15]
-
Glutamate-Induced Excitotoxicity: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 40-100 mM) for 3 to 24 hours.[10][15] The optimal concentration and duration should be determined empirically to achieve approximately 50% cell death.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): After glutamate exposure, measure cell viability using the MTT assay as described in the anti-inflammatory protocol. An increase in viability in the presence of this compound indicates a neuroprotective effect.[10]
-
Cell Death (LDH Assay): Measure the release of LDH into the culture medium, which is an indicator of cell membrane damage and cell death.[9] A decrease in LDH release in the presence of the compound suggests neuroprotection.
-
Data Presentation
Table 2: Representative Neuroprotective Activity of Phthalide Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Ligustilide | SH-SY5Y | Glutamate-induced toxicity | Cell Viability | Significant protection | [16] |
| Z-butylidenephthalide | SH-SY5Y | Glutamate-induced toxicity | Cell Viability | Significant protection | [16] |
| Tokinolide A | SH-SY5Y | Glutamate-induced toxicity | Cell Viability | Significant protection | [16] |
| CD21 (Phthalide derivative) | RAW264.7 | Ischemia model | MSR1 expression | Increased | [17] |
Visualization
Caption: Workflow for assessing the neuroprotective activity of this compound.
Caption: Putative neuroprotective signaling pathway for phthalide derivatives.
Anticancer Activity Assessment
Application Note
Certain phthalide and phthalimide derivatives have been investigated for their potential as anticancer agents.[18][19][20] Their mechanisms of action can involve the induction of apoptosis (programmed cell death), often through the mitochondrial pathway, and the inhibition of angiogenesis.[21][22] A fundamental in vitro assay to screen for anticancer activity is the MTT cytotoxicity assay, which measures the reduction in cell viability of cancer cell lines upon exposure to a test compound.[23] A variety of human cancer cell lines, such as those from lung (A549), colon (HCT-8), and liver (HepG2) cancers, can be used to assess the cytotoxic potential and selectivity of the compound.[24]
Experimental Protocol: MTT Cytotoxicity Assay on Human Cancer Cell Lines
Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-8, HepG2)
-
Appropriate cell culture medium for each cell line, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
A positive control cytotoxic drug (e.g., Doxorubicin)
-
96-well cell culture plates
-
MTT solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well).[25] Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[25] Include vehicle and positive controls.
-
MTT Assay: At the end of the treatment period, perform the MTT assay as previously described to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each cell line.
Data Presentation
Table 3: Representative Cytotoxic Activity of Phthalide and Phthalimide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Riligustilide | A549 (Lung) | 13.82 | |
| Riligustilide | HCT-8 (Colon) | 6.79 | |
| Riligustilide | HepG2 (Liver) | 7.92 | |
| Phthalimido-thiazole 5b | MCF-7 (Breast) | 0.2 | [22] |
| Phthalimido-thiazole 5k | MDA-MB-468 (Breast) | 0.6 | [22] |
| Phthalimido-thiazole 5g | PC-12 (Pheochromocytoma) | 0.43 | [22] |
| Triterpenoid phthalimide 19 | CCRF-CEM (Leukemia) | < 5 | [20] |
Visualization
Caption: Workflow for assessing the cytotoxic activity of this compound.
Caption: Putative anticancer signaling pathway for phthalide derivatives.
References
- 1. Anti-inflammatory effect of natural and semi-synthetic phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effect of Dl-3-n-butylphthalide against ischemia–reperfusion injury is mediated by ferroptosis regulation via the SLC7A11/GSH/GPX4 pathway and the attenuation of blood–brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butylphthalide Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Triterpenoid phthalimides as selective anti-cancer agents targeting mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Purification of 5,7-Dimethoxyphthalide by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyphthalide is a key intermediate in the synthesis of various biologically active compounds, including the immunosuppressant mycophenolic acid. The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient and for ensuring the reliability of biological assay results. This document provides a detailed protocol for the purification of this compound using column chromatography, along with guidelines for method development in Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
The purification strategy is based on the principles of normal-phase chromatography, where the polar stationary phase (silica gel) preferentially retains more polar compounds. By using a mobile phase of appropriate polarity, this compound can be effectively separated from less polar and more polar impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | N/A |
| Molecular Weight | 194.18 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. | [1][2] |
| Polarity | Moderately polar aromatic lactone | Inferred from structure |
Experimental Protocols
TLC is a rapid and effective tool for determining the optimal solvent system for column chromatography.[3][4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.[3]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Crude this compound sample
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (B109758), Methanol
Procedure:
-
Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare different solvent systems with varying polarities. Start with a non-polar system and gradually increase the polarity.
-
Pour a small amount of the chosen solvent system into the TLC chamber, ensuring the solvent level is below the baseline on the TLC plate. Close the chamber and allow it to saturate with solvent vapors.
-
Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The solvent system that provides an Rf value of ~0.3 for the desired compound and good separation from other spots is optimal for column chromatography.
Suggested TLC Solvent Systems to Screen:
| Solvent System | Ratio (v/v) | Polarity |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | Low to Medium |
| Dichloromethane:Ethyl Acetate | 9:1 to 1:1 | Medium |
| Dichloromethane:Methanol | 99:1 to 95:5 | Medium to High |
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds.[5]
Materials:
-
Chromatography column
-
Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Cotton or glass wool
-
Sand
-
Crude this compound
-
Optimal solvent system determined by TLC
-
Collection tubes or flasks
Procedure:
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just above the silica gel surface.
-
Add another thin layer of sand on top of the silica gel bed.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent elutes from the bottom of the column.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase during the separation), prepare mixtures of the mobile phase with increasing polarity.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Workflow for Column Chromatography Purification:
Caption: Workflow for the purification of this compound by column chromatography.
HPLC can be used to assess the purity of the final product and for analytical-scale separations. Based on methods for related phthalide (B148349) derivatives, a reverse-phase HPLC method is proposed.[6][7]
Suggested HPLC Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | Phenyl-hexyl or C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water (pH ~3-5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a higher percentage of A and gradually increase B. A starting point could be 80:20 (A:B) to 20:80 (A:B) over 20 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 226-230 nm or 280 nm[6] |
| Injection Volume | 10 µL |
HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of this compound purity.
Data Presentation
The results of the purification can be summarized in the following tables.
Table 1: TLC Analysis of Crude and Purified this compound
| Sample | Solvent System | Rf Value of this compound | Rf Values of Impurities |
| Crude | Hexane:Ethyl Acetate (3:1) | 0.35 | 0.50, 0.21 |
| Purified | Hexane:Ethyl Acetate (3:1) | 0.35 | Not Detected |
Table 2: Summary of Column Chromatography Purification
| Parameter | Value |
| Mass of Crude Sample | 5.0 g |
| Mass of Silica Gel | 150 g |
| Column Dimensions | 40 mm x 400 mm |
| Elution Solvent | Gradient: Hexane to Hexane:Ethyl Acetate (3:1) |
| Volume of Fractions | 20 mL |
| Fractions Containing Pure Product | 15 - 25 |
| Mass of Purified Product | 4.2 g |
| Yield | 84% |
Table 3: HPLC Purity Analysis of Purified this compound
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 8.52 | 99.8 | This compound |
| 2 | 6.78 | 0.15 | Impurity 1 |
| 3 | 9.12 | 0.05 | Impurity 2 |
Troubleshooting
-
Poor separation in column chromatography: The polarity of the mobile phase may be too high. Start with a less polar solvent system. Ensure the column is packed uniformly to avoid channeling.
-
Compound does not elute: The mobile phase is not polar enough. Gradually increase the polarity of the eluent.
-
Broad peaks in HPLC: This could be due to column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phase is properly degassed and the sample concentration is within the linear range of the detector.
Conclusion
The described chromatographic methods provide a robust framework for the purification and analysis of this compound. Optimization of the mobile phase composition based on preliminary TLC analysis is key to achieving high purity via column chromatography. Subsequent HPLC analysis confirms the purity of the final product, ensuring its suitability for downstream applications in research and drug development.
References
- 1. 6,7-dimethoxyphthalide | 569-31-3 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof - Google Patents [patents.google.com]
- 7. opus.govst.edu [opus.govst.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethoxyphthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,7-Dimethoxyphthalide, a key intermediate in the preparation of valuable compounds such as mycophenolic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
1. Why is the yield of my Palladium-Catalyzed Carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol unexpectedly low?
Low yields in this reaction can often be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Potential Cause: Inactive Catalyst
-
Solution: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure that the palladium catalyst has been properly activated. If using a Pd(II) source, the presence of a suitable phosphine (B1218219) ligand is crucial for the in-situ generation of the active Pd(0) catalyst. Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass potential activation issues. Also, ensure that phosphine ligands have not been oxidized, as this can impede the reduction of Pd(II).
-
-
Potential Cause: Inefficient Carbon Monoxide Delivery
-
Solution: Ensure a consistent and adequate supply of carbon monoxide gas to the reaction mixture. Check for leaks in the reaction setup. The pressure of carbon monoxide can significantly influence the reaction rate and yield; optimization of this parameter may be necessary.
-
-
Potential Cause: Suboptimal Base or Solvent
-
Solution: The choice of base is critical. Sodium carbonate is commonly used, but its solubility and reactivity can be influenced by the solvent.[1] Ensure the base is finely powdered and well-dispersed. Toluene (B28343) is a typical solvent for this reaction, but other high-boiling point, non-protic solvents could be explored.
-
-
Potential Cause: High Reaction Temperature Leading to Decomposition
-
Solution: While this reaction requires a high temperature (around 180 °C), excessive heat can lead to the decomposition of the starting material, product, or catalyst.[1] Precise temperature control is essential. Consider a systematic study to determine the optimal temperature for your specific setup.
-
2. I am observing significant side product formation in my synthesis. What are the likely impurities and how can I minimize them?
The formation of side products is a common challenge. The nature of the impurities will depend on the synthetic route chosen.
-
In Palladium-Catalyzed Carbonylation:
-
Likely Impurity: Homocoupling of the starting benzyl (B1604629) alcohol or reduction of the bromo group without carbonylation.
-
Minimization Strategy: Optimize the reaction conditions to favor the carbonylation pathway. This includes ensuring a sufficient CO pressure, using the correct palladium-to-ligand ratio, and controlling the reaction temperature.
-
-
In the Five-Step Synthesis from 3,5-dimethoxybenzyl alcohol:
-
Likely Impurities: Incomplete reactions at any of the five steps can lead to a mixture of intermediates. Over-oxidation or side reactions during the chlorination or oxidation steps are also possible.
-
Minimization Strategy: Careful monitoring of each reaction step by techniques like TLC or LC-MS is crucial to ensure complete conversion before proceeding to the next step. Purification of intermediates at each stage is highly recommended.
-
-
In the Oxidation of 6-chloromethyl-2,4-dimethoxybenzaldehyde:
-
Likely Impurity: Incomplete oxidation leading to the presence of the starting aldehyde. Over-oxidation to the corresponding carboxylic acid without subsequent lactonization is also a possibility.
-
Minimization Strategy: The choice of oxidizing agent and reaction conditions are critical. Sodium chlorite (B76162) is an effective oxidant for this transformation.[1] Ensure the correct stoichiometry of the oxidant is used and that the pH of the reaction medium is controlled to favor the desired lactonization.
-
3. How can I effectively purify the final this compound product?
Purification is essential to obtain a high-purity product. The choice of method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining crystalline material.
-
Recommended Solvents: A mixture of ethyl acetate (B1210297) and hexane (B92381), or methanol (B129727) can be effective. Experiment with different solvent systems to find the optimal conditions for your product.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, treatment with activated charcoal may be necessary. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: This technique is useful for separating the desired product from closely related impurities or when recrystallization is not effective.
-
Stationary Phase: Silica (B1680970) gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure: Prepare a column with silica gel. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product.
-
Data Presentation
The following tables summarize quantitative data for different synthetic routes to this compound, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Palladium-Catalyzed Carbonylation | 2-bromo-3,5-dimethoxybenzyl alcohol | Pd catalyst, CO, Na₂CO₃ | 88 | [1] |
| Five-Step Synthesis | 3,5-dimethoxybenzyl alcohol | Multiple steps | 80 | [1] |
| Oxidation/Lactonization | 6-chloromethyl-2,4-dimethoxybenzaldehyde | NaClO₂ | Not explicitly stated for this compound, but a similar transformation yielded 80% for a related compound. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound.
Protocol 1: Palladium-Catalyzed Carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol
This one-step synthesis offers a high yield but requires specialized equipment for handling carbon monoxide gas at high pressure and temperature.
-
Reagents and Materials:
-
2-bromo-3,5-dimethoxybenzyl alcohol
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Carbon Monoxide (CO) gas
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
To a high-pressure reactor, add 2-bromo-3,5-dimethoxybenzyl alcohol, the palladium catalyst, the phosphine ligand, and sodium carbonate.
-
Evacuate the reactor and backfill with argon or nitrogen several times to ensure an inert atmosphere.
-
Add anhydrous toluene to the reactor.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to 180 °C with vigorous stirring.[1]
-
Maintain the reaction at this temperature and pressure for the required time, monitoring the progress by TLC or LC-MS if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Five-Step Synthesis from 3,5-dimethoxybenzyl alcohol
This route involves multiple steps but starts from a more readily available starting material.
-
Overall Transformation: 3,5-dimethoxybenzyl alcohol → 3,5-dimethoxybenzyl chloride → 2-formyl-3,5-dimethoxybenzyl chloride → 2-formyl-3,5-dimethoxybenzyl alcohol → this compound. A detailed protocol for each step would be required for execution. The key final step is the oxidation and lactonization.
Protocol 3: Oxidation and Concomitant Lactonization
This method involves the oxidation of a benzaldehyde (B42025) to a carboxylic acid, which then undergoes intramolecular cyclization to form the phthalide.
-
Reagents and Materials:
-
6-chloromethyl-2,4-dimethoxybenzaldehyde
-
Sodium chlorite (NaClO₂)
-
A suitable buffer (e.g., sodium dihydrogen phosphate)
-
A chlorine scavenger (e.g., 2-methyl-2-butene)
-
A suitable solvent (e.g., a mixture of t-butanol and water)
-
-
Procedure:
-
Dissolve 6-chloromethyl-2,4-dimethoxybenzaldehyde in the chosen solvent system.
-
Add the buffer and the chlorine scavenger to the solution.
-
Slowly add an aqueous solution of sodium chlorite to the reaction mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for Palladium-Catalyzed Carbonylation.
Caption: Troubleshooting Logic for Low Yield Issues.
References
Technical Support Center: 5,7-Dimethoxyphthalide Synthesis
Welcome to the technical support center for the synthesis of 5,7-Dimethoxyphthalide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reactions, side product formation, or suboptimal reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Incomplete Oxidation of the Starting Material: A common route to this compound involves the oxidation of a suitable precursor, such as 3,5-dimethoxybenzyl alcohol. If the oxidation is incomplete, you will have unreacted starting material in your crude product.
-
Solution: Ensure your oxidizing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material before workup. You may need to extend the reaction time or slightly increase the temperature, but be cautious as this can sometimes lead to more side products.
-
-
Formation of Over-Oxidized Products: Aggressive oxidation conditions can lead to the formation of 3,5-dimethoxybenzoic acid instead of the desired phthalide (B148349).
-
Solution: Use a milder oxidizing agent or carefully control the reaction temperature. Dropwise addition of the oxidant at a low temperature (e.g., 0 °C) can help to minimize over-oxidation.
-
-
Suboptimal pH for Lactonization: The final cyclization to form the phthalide ring (lactonization) is often pH-dependent.
-
Solution: After the oxidation step, ensure the reaction mixture is acidified to the optimal pH to promote lactonization. The ideal pH can vary depending on the specific protocol, so a small-scale pH optimization study might be beneficial.
-
-
Demethylation of Methoxy (B1213986) Groups: The methoxy groups on the aromatic ring can be sensitive to certain reagents, especially strong acids or high temperatures, leading to the formation of phenolic impurities.
-
Solution: Use milder reaction conditions and avoid prolonged exposure to strong acids. If demethylation is a persistent issue, consider using a different synthetic route or protecting groups for the methoxy functionalities, although this adds extra steps to the synthesis.
-
Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and the desired product. What could these side products be?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Based on common synthetic routes, these are likely to be intermediates that have not fully reacted or byproducts from competing reaction pathways.
Common Side Products and Their Identification:
| Side Product | Chemical Structure | Likely Cause | Identification |
| 3,5-Dimethoxybenzaldehyde | (Structure not available) | Incomplete formylation or oxidation of the benzylic alcohol to the aldehyde without subsequent cyclization. | Can be identified by comparing its Rf value on TLC with a commercial standard. Its presence can be confirmed by 1H NMR (aldehyde proton signal around 9-10 ppm) and MS. |
| 3,5-Dimethoxybenzoic Acid | (Structure not available) | Over-oxidation of the benzylic alcohol or aldehyde intermediate. | This acidic compound will have a different Rf value on TLC. It can be removed by a basic wash during workup. Its structure can be confirmed by IR (broad O-H stretch) and 1H NMR (carboxylic acid proton signal >10 ppm). |
| 5-Hydroxy-7-methoxyphthalide or 7-Hydroxy-5-methoxyphthalide | (Structure not available) | Partial demethylation of one of the methoxy groups. | These phenolic compounds will have different polarity and Rf values on TLC. Their presence can be confirmed by MS (lower molecular weight than the desired product) and 1H NMR (presence of a phenolic -OH signal). |
| Unidentified Oligomers/Polymers | (Structure not available) | Harsh reaction conditions (e.g., strong acid, high temperature) can lead to polymerization or decomposition of starting materials and intermediates. | These often appear as a streak or baseline material on the TLC plate and can be difficult to characterize fully. |
Q3: How can I effectively purify my crude this compound?
A3: Purification is crucial to obtain a high-purity final product. A combination of techniques is often necessary.
Recommended Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a reducing agent if excess oxidant is present).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to remove any acidic impurities like 3,5-dimethoxybenzoic acid.
-
Water to remove any remaining water-soluble impurities.
-
Brine to aid in the separation of the aqueous and organic layers.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
-
-
Crystallization:
-
This compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective method for purification. Perform small-scale solvent screening to find the optimal conditions.
-
-
Column Chromatography:
-
If crystallization does not provide the desired purity, silica (B1680970) gel column chromatography is a reliable method.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Experimental Protocols & Signaling Pathways
Synthesis of this compound via Oxidation of 2-Formyl-3,5-dimethoxybenzoic Acid
This protocol is a representative example and may require optimization based on your specific laboratory conditions and available reagents.
Step 1: Formylation of 3,5-Dimethoxybenzoic Acid (Vilsmeier-Haack Reaction)
-
Reaction: 3,5-Dimethoxybenzoic acid is converted to its acid chloride and then formylated to yield 2-formyl-3,5-dimethoxybenzoyl chloride.
-
Procedure:
-
To a solution of 3,5-dimethoxybenzoic acid (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add oxalyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 1.5 eq.) to anhydrous DMF at 0 °C.
-
Add the freshly prepared acid chloride solution to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Reduction and Lactonization
-
Reaction: The formyl and acid chloride groups are reduced, followed by in-situ lactonization to form this compound.
-
Procedure:
-
Dissolve the crude 2-formyl-3,5-dimethoxybenzoyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C and add a mild reducing agent such as sodium borohydride (B1222165) (NaBH4, 2.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 3-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the pH is acidic.
-
Stir for an additional hour to ensure complete lactonization.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Potential Side Reaction Pathways
The following diagrams illustrate the potential formation of common side products during the synthesis of this compound.
Caption: Logical workflow of potential side product formation.
Caption: Troubleshooting flowchart for synthesis issues.
Technical Support Center: Palladium-Catalyzed 5,7-Dimethoxyphthalide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of 5,7-Dimethoxyphthalide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol.
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[1] - Ensure proper activation of the palladium precursor if required. For example, Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[2] - Consider using a different palladium source, such as Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. |
| Ligand Issues | - Optimize the palladium-to-ligand ratio. An inappropriate ratio can lead to catalyst deactivation or the formation of inactive species. - Screen different phosphine (B1218219) ligands. The choice of ligand is crucial and can significantly impact catalytic activity. For carbonylation reactions, ligands like triphenylphosphine (B44618) (PPh₃) or bulkier, electron-rich phosphines can be effective.[3] |
| Ineffective Base | - Use a fresh, anhydrous base. The presence of moisture can negatively affect the reaction. - Screen different bases. Common bases for this type of reaction include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N). The choice of base can influence the reaction rate and yield.[4][5] |
| Poor Quality Reagents | - Ensure the purity of the 2-bromo-3,5-dimethoxybenzyl alcohol starting material. Impurities can poison the catalyst. - Use high-purity, anhydrous solvents. Water and other impurities in the solvent can deactivate the catalyst and lead to side reactions. |
| Suboptimal Reaction Conditions | - Temperature: The reaction may require a specific temperature to proceed efficiently. A reported synthesis of this compound was conducted at 180°C.[4][6] If the temperature is too low, the reaction may be sluggish. If it is too high, catalyst decomposition can occur. - CO Pressure: The pressure of carbon monoxide can influence the reaction rate and yield. While some carbonylations are performed at atmospheric pressure, others require higher pressures.[7][8] For the synthesis of this compound, a high-pressure autoclave is typically used.[4][6] |
| Inadequate Degassing | - Thoroughly degas the reaction mixture and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing carbon monoxide. Oxygen can oxidize and deactivate the Pd(0) catalyst. |
Issue 2: Formation of Side Products
The formation of undesired side products can compete with the desired synthesis of this compound.
| Potential Side Product | Potential Cause | Mitigation Strategies |
| Dehalogenated Starting Material (3,5-dimethoxybenzyl alcohol) | - Presence of a hydrogen source (e.g., water, protic solvents) that can lead to hydrodehalogenation. | - Use anhydrous reagents and solvents. - Ensure a strictly inert atmosphere. |
| Homocoupling of the Starting Material | - Can occur in the presence of the palladium catalyst, especially at high temperatures. | - Optimize the reaction temperature. - Adjust the catalyst and ligand loading. |
| Formation of Benzoic Acid Derivative | - If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding carboxylic acid instead of the lactone. | - Use anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the palladium-catalyzed synthesis of this compound?
A1: The reaction proceeds through a catalytic cycle involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2-bromo-3,5-dimethoxybenzyl alcohol to form a Pd(II) intermediate.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Pd bond to form an acyl-palladium complex.
-
Intramolecular Nucleophilic Attack: The hydroxyl group of the benzyl (B1604629) alcohol attacks the acyl-palladium intermediate in an intramolecular fashion.
-
Reductive Elimination: This step forms the phthalide (B148349) product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical for a successful reaction.
-
Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and relatively stable precatalyst that is reduced in situ to the active Pd(0) species. Other common sources include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).
-
Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For more challenging transformations, bulkier and more electron-rich ligands may be required to promote oxidative addition and reductive elimination.
Q3: What is the role of the base in this reaction?
A3: The base plays a crucial role in neutralizing the hydrogen bromide (HBr) that is generated during the catalytic cycle. This prevents the accumulation of acid, which can deactivate the catalyst and lead to side reactions.
Q4: Can I use a different halogenated starting material, like 2-iodo-3,5-dimethoxybenzyl alcohol?
A4: Yes, aryl iodides are generally more reactive than aryl bromides in oxidative addition to palladium(0). Using the corresponding iodo-substituted starting material could potentially allow for milder reaction conditions (e.g., lower temperature or catalyst loading).
Experimental Protocols
Palladium-Catalyzed Synthesis of this compound
This protocol is based on a reported procedure for the synthesis of this compound via Heck carbonylation.[4][6]
Materials:
-
2-bromo-3,5-dimethoxybenzyl alcohol
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Carbon monoxide (high pressure)
-
Autoclave reactor
Procedure:
-
To a high-pressure autoclave reactor, add 2-bromo-3,5-dimethoxybenzyl alcohol, the palladium catalyst (e.g., 1-5 mol%), triphenylphosphine (e.g., 2-10 mol%), and sodium carbonate (e.g., 1.5-2.0 equivalents).
-
Add anhydrous toluene to the reactor.
-
Seal the autoclave and purge it several times with carbon monoxide to remove any air.
-
Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to 180°C with vigorous stirring.
-
Maintain the reaction at this temperature for the desired time (e.g., 12-24 hours), monitoring the pressure to ensure it remains constant.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Open the autoclave and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the inorganic base and any precipitated palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound. The yield of 88% is based on a reported synthesis.[4][6]
| Parameter | Typical Range / Value | Reported Yield (%) |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | 88[4][6] |
| Ligand | PPh₃ (2-10 mol%) | |
| Base | Na₂CO₃ (1.5-2.0 equiv.) | |
| Solvent | Toluene | |
| Temperature (°C) | 180[4][6] | |
| CO Pressure (atm) | 10-50 | |
| Reaction Time (h) | 12-24 |
Troubleshooting Logic
This decision tree can help diagnose and resolve common issues during the synthesis.
References
- 1. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5,7-Dimethoxyphthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 5,7-Dimethoxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes, the primary impurities are likely to be:
-
Unreacted Starting Materials: Such as 3,5-dimethoxybenzyl alcohol or 6-chloromethyl-2,4-dimethoxybenzaldehyde, depending on the synthetic pathway.
-
Oxidation Byproducts: Incomplete or over-oxidation can lead to the formation of 3,5-dimethoxybenzoic acid or other related compounds.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate) and unreacted reagents may be present in the crude product.
Q2: My crude this compound product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Here are some troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or remove highly soluble impurities.
-
Solvent System Adjustment: If using a mixed solvent system for recrystallization, you may have too much of the "good" solvent. Try adding more of the "poor" solvent dropwise to the heated solution.
-
Purification Prior to Crystallization: If the crude product is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: For methoxy-substituted phthalides, a good starting point for recrystallization is often a polar protic solvent like ethanol (B145695) or a mixture of ethanol and water. Methanol can also be an effective solvent. It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent system. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Q4: I am seeing multiple spots on my TLC plate after purification. What are my options?
A4: Multiple spots on a TLC plate indicate the presence of impurities. To achieve higher purity, you can:
-
Re-crystallize: Perform a second recrystallization, potentially with a different solvent system.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities.
-
Preparative TLC: For small-scale purification, preparative thin-layer chromatography can be used to isolate the desired compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | - Compound is too soluble in the chosen solvent.- Too much solvent was used.- The solution was not sufficiently saturated. | - Try a solvent in which the compound is less soluble.- Evaporate some of the solvent to increase saturation.- Ensure the compound is fully dissolved at the solvent's boiling point and then allow it to cool slowly. |
| Oiling Out | - The presence of significant impurities.- Cooling the solution too quickly.- The boiling point of the solvent is higher than the melting point of the solute. | - Purify the crude product by another method (e.g., column chromatography) before recrystallization.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Choose a solvent with a lower boiling point. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation of Compounds | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the solvent system using TLC. A good starting point for aromatic lactones is a mixture of hexanes and ethyl acetate (B1210297).- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size (typically 1-5% of the stationary phase weight). |
| Product Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) to ethyl acetate ratio). |
| Product Does Not Elute | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). A gradient elution (gradually increasing the polarity) may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the solvent to drain until it is just above the silica gel level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample to the top of the silica gel.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexanes:ethyl acetate). The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Typical Recovery Rates for Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield |
| Single Recrystallization | 95-98% | 60-80% |
| Double Recrystallization | >99% | 40-60% |
| Column Chromatography | >98% | 70-90% |
Note: These are estimated values and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Technical Support Center: Optimizing Reaction Conditions for 5,7-Dimethoxyphthalide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5,7-dimethoxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most frequently reported starting materials for the synthesis of this compound are 3,5-dimethoxybenzyl alcohol, 2-bromo-3,5-dimethoxybenzyl alcohol, and 6-chloromethyl-2,4-dimethoxybenzaldehyde.
Q2: Which synthetic route generally provides the highest yield for this compound?
A2: Based on available literature, the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol has been reported to provide a high yield of 88%.[1] However, the optimal route can depend on the availability of starting materials, scalability, and safety considerations.
Q3: What are the key reaction types used in the synthesis of this compound?
A3: The key reaction types include palladium-catalyzed carbonylation, oxidation of aldehydes, and multi-step synthetic sequences involving reactions like chloromethylation and subsequent cyclization.
Q4: How can I purify the final this compound product?
A4: Common purification techniques for phthalides include column chromatography on silica (B1680970) gel and recrystallization. The choice of solvent for recrystallization will depend on the impurity profile.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. When working with carbon monoxide in palladium-catalyzed carbonylation, it is crucial to use a well-ventilated fume hood and appropriate gas handling equipment. Sodium chlorite (B76162), used in oxidation reactions, is a strong oxidizing agent and should be handled with care to avoid contact with flammable materials. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl alcohol
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or no product yield | 1. Inactive palladium catalyst. 2. Poor quality of starting material (2-bromo-3,5-dimethoxybenzyl alcohol). 3. Insufficient carbon monoxide pressure. 4. Ineffective base. | 1. Use a fresh batch of palladium catalyst or pre-activate the catalyst. 2. Purify the starting material by recrystallization or chromatography. 3. Ensure the reaction vessel is properly sealed and pressurized with CO. 4. Use a freshly opened or properly stored base like sodium carbonate. |
| Formation of side products (e.g., debrominated starting material) | 1. Presence of reducing agents as impurities. 2. Reaction temperature is too high. | 1. Ensure all reagents and solvents are pure and free from reducing agents. 2. Optimize the reaction temperature; a lower temperature may reduce side reactions, though it might require a longer reaction time. |
| Difficulty in isolating the product | 1. Product is soluble in the work-up solvent. 2. Emulsion formation during extraction. | 1. Use a different solvent for extraction or employ techniques like salting out to reduce the solubility of the product in the aqueous phase. 2. Break emulsions by adding brine or filtering through a pad of celite. |
Method 2: Oxidation of 6-Chloromethyl-2,4-dimethoxybenzaldehyde with Sodium Chlorite
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete reaction | 1. Insufficient amount of sodium chlorite. 2. Low reaction temperature. | 1. Use a slight excess of sodium chlorite. 2. Gently heat the reaction mixture to ensure completion, monitoring by TLC. |
| Formation of over-oxidized or chlorinated byproducts | 1. Reaction conditions are too harsh (e.g., high temperature, high concentration of oxidant). 2. Incorrect pH of the reaction mixture. | 1. Control the addition rate of the oxidant and maintain the recommended reaction temperature. 2. Buffer the reaction mixture to maintain a slightly acidic to neutral pH, which is optimal for sodium chlorite oxidations. |
| Low yield of the desired phthalide | 1. Inefficient lactonization. | 1. After the oxidation is complete, ensure the reaction conditions are suitable for lactonization (e.g., acidic workup or heating). |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl alcohol
This protocol is based on a reported synthesis with an 88% yield.[1]
Materials:
-
2-Bromo-3,5-dimethoxybenzyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) source and a phosphine (B1218219) ligand)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Carbon monoxide (CO) gas
-
Standard laboratory glassware and a high-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, combine 2-bromo-3,5-dimethoxybenzyl alcohol, the palladium catalyst, and sodium carbonate.
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to 180 °C with vigorous stirring.
-
Maintain the reaction at this temperature for the specified time, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Oxidation of 6-Chloromethyl-2,4-dimethoxybenzaldehyde with Sodium Chlorite
This protocol describes a one-pot oxidation and concomitant lactonization.[1]
Materials:
-
6-Chloromethyl-2,4-dimethoxybenzaldehyde
-
Sodium chlorite (NaClO₂)
-
A suitable buffer (e.g., sodium phosphate)
-
A suitable solvent (e.g., a mixture of t-butanol and water)
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-chloromethyl-2,4-dimethoxybenzaldehyde in the chosen solvent system in a round-bottom flask.
-
Add the buffer solution to maintain the desired pH.
-
Slowly add an aqueous solution of sodium chlorite to the reaction mixture with stirring.
-
Monitor the progress of the oxidation by TLC.
-
Once the oxidation of the aldehyde is complete, the reaction mixture can be heated to facilitate the lactonization.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench any remaining oxidant by adding a reducing agent like sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Pd-Catalyzed Carbonylation | Method 2: Oxidation with NaClO₂ | Method 3: Multi-step from 3,5-Dimethoxybenzyl alcohol |
| Starting Material | 2-Bromo-3,5-dimethoxybenzyl alcohol | 6-Chloromethyl-2,4-dimethoxybenzaldehyde | 3,5-Dimethoxybenzyl alcohol |
| Key Reagents | Palladium catalyst, CO, Base (Na₂CO₃) | Sodium chlorite, Buffer | Multiple reagents over five steps |
| Solvent | Toluene | t-Butanol/Water | Various |
| Temperature | 180 °C | Room temperature to reflux | Various |
| Reported Yield | 88%[1] | Not explicitly reported for this specific substrate, but generally good for similar oxidations. | 80% (for 5,7-dimethoxy-4-methylphthalide)[1] |
| Key Advantages | High yield, direct conversion | Mild reaction conditions, avoids toxic CO | Readily available starting material |
| Key Disadvantages | High temperature and pressure, use of toxic CO | Multi-step preparation of the starting aldehyde may be required | Longer synthetic sequence |
Visualizations
References
preventing demethylation during 5,7-Dimethoxyphthalide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of preventing demethylation during the synthesis of 5,7-Dimethoxyphthalide. This valuable intermediate is crucial in the synthesis of various pharmaceutical compounds, including the immunosuppressant mycophenolic acid.
Troubleshooting Guide: Preventing Demethylation
Demethylation of the methoxy (B1213986) groups at the 5- and 7-positions of the phthalide (B148349) ring is a significant side reaction that can substantially lower the yield and purity of the desired product. This guide provides a systematic approach to identifying the cause of demethylation and implementing effective solutions.
DOT Script for Troubleshooting Logic:
Technical Support Center: Analysis of Impurities in Synthetic 5,7-Dimethoxyphthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 5,7-Dimethoxyphthalide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in synthetic this compound?
Impurities in synthetic this compound can originate from several sources throughout the manufacturing process. These include:
-
Starting Materials and Reagents: Residual amounts of starting materials, such as 3,5-dimethoxybenzyl alcohol, and reagents used in the synthesis can be present in the final product.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions occurring during the synthesis can generate structurally related by-products.
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade under certain conditions of heat, light, humidity, or in the presence of acids and bases, leading to the formation of degradation products.[1][2]
-
Residual Solvents: Solvents used during synthesis and purification may not be completely removed and can remain as residual impurities.
Q2: What are the common analytical techniques used for impurity profiling of this compound?
A variety of modern analytical techniques are employed for the identification and quantification of impurities in pharmaceutical substances like this compound.[3] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the most widely used technique for separating and quantifying impurities. Stability-indicating HPLC methods are specifically developed to separate the API from its degradation products and process-related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, including residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities that have been isolated.[4][5][6]
Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing for the this compound Peak
-
Possible Cause A: Secondary Interactions with Stationary Phase. The lactone and methoxy (B1213986) functional groups in this compound can interact with residual silanol (B1196071) groups on the C18 column, leading to peak tailing.
-
Solution:
-
Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
-
Modify Mobile Phase pH: Adjusting the mobile phase pH to be slightly acidic (e.g., pH 3-4 with formic acid or phosphoric acid) can suppress the ionization of silanol groups.
-
Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (B128534) to the mobile phase can reduce peak tailing.
-
-
-
Possible Cause B: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause C: Extra-column Volume. Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing where possible and ensure all fittings are properly connected.
-
Issue 2: Appearance of New or Unexpected Peaks in the Chromatogram
-
Possible Cause A: Sample Degradation. this compound may have degraded after sample preparation.
-
Possible Cause B: Contamination. The new peaks could be from a contaminated mobile phase, diluent, or the HPLC system itself.
-
Solution:
-
Prepare fresh mobile phase and diluent.
-
Run a blank gradient (injecting only the diluent) to check for system contamination.
-
If necessary, flush the HPLC system with a strong solvent like isopropanol.
-
-
GC-MS Analysis Troubleshooting
Issue 1: Poor Peak Shape or Low Response for this compound
-
Possible Cause A: Thermal Degradation. this compound may be degrading in the hot GC inlet.
-
Solution:
-
Lower the inlet temperature in increments of 10-20 °C to find the optimal temperature that allows for volatilization without degradation.
-
Use a deactivated inlet liner.
-
-
-
Possible Cause B: Active Sites in the System. The analyte may be interacting with active sites in the GC system.
-
Solution:
-
Use a high-quality, deactivated GC column.
-
Ensure the inlet liner and seals are clean and properly installed.
-
-
Issue 2: Difficulty in Identifying Residual Solvents
-
Possible Cause: Co-elution or Low Concentration. Solvents may co-elute with other components or be present at concentrations below the detection limit.
-
Solution:
-
Optimize GC Method: Adjust the temperature program (e.g., use a slower ramp rate) to improve the separation of volatile compounds.
-
Use Headspace GC-MS: For trace-level residual solvent analysis, headspace sampling is the preferred technique as it is more sensitive and reduces matrix effects.[9][10][11][12][13]
-
-
Data Presentation
The following tables summarize hypothetical quantitative data for illustrative purposes.
Table 1: Potential Process-Related Impurities in Synthetic this compound
| Impurity Name | Potential Source | Typical Reporting Limit |
| 3,5-Dimethoxybenzyl alcohol | Unreacted starting material | ≤ 0.1% |
| 3,5-Dimethoxytoluene | By-product of starting material synthesis | ≤ 0.05% |
| 5,7-Dimethoxy-3H-isobenzofuran-1-one (tautomer) | Isomerization | ≤ 0.1% |
| Phthalic acid | Hydrolysis of phthalide (B148349) ring | ≤ 0.1% |
Table 2: Typical HPLC Method Parameters for Impurity Profiling
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 20% B to 80% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 3: Typical GC-MS Method Parameters for Residual Solvent Analysis
| Parameter | Value |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 220 °C |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C (5 min) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 35-350 amu |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2.
-
-
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify any impurities in the sample by comparing their retention times and peak areas to the main peak.
-
Protocol 2: Headspace GC-MS for Residual Solvents
-
Preparation of Standard Solution:
-
Prepare a stock solution containing the expected residual solvents (e.g., Toluene, Methanol, Acetone) in a suitable solvent like DMSO at a concentration of 1000 µg/mL each.
-
Prepare a series of working standards by diluting the stock solution.
-
-
Preparation of Sample Vial:
-
Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1 mL of DMSO and seal the vial immediately.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
GC-MS Conditions:
-
Use the parameters outlined in Table 3.
-
-
Procedure:
-
Place the standard and sample vials in the headspace autosampler.
-
Run the sequence to identify and quantify the residual solvents in the sample.
-
Mandatory Visualization
Caption: Workflow for the synthesis and impurity analysis of this compound.
Caption: Troubleshooting guide for common HPLC issues in this compound analysis.
References
- 1. ijrpp.com [ijrpp.com]
- 2. jidps.com [jidps.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. scispace.com [scispace.com]
- 8. The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. shimadzu.com [shimadzu.com]
Technical Support Center: 5,7-Dimethoxyphthalide Production
Welcome to the technical support center for the synthesis and scale-up of 5,7-Dimethoxyphthalide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary synthetic routes reported in the literature for this compound include:
-
Palladium-Catalyzed Carbonylation: This method involves the carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol in the presence of a palladium catalyst. It can offer high yields, with some reports indicating up to 88% yield on a lab scale.[1]
-
Oxidation and Lactonization: A key process involves the transformation of 6-chloromethyl-2,4-dimethoxybenzaldehyde to this compound through an oxidation reaction with sodium chlorite, followed by a simultaneous lactonization in a one-pot synthesis.[1]
-
From 3,5-dimethoxybenzyl alcohol: A multi-step synthesis starting from 3,5-dimethoxybenzyl alcohol has also been reported to produce 5,7-dimethoxy-4-methylphthalide, a closely related intermediate.[1]
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: When working with the synthesis of this compound, it is crucial to handle all hazardous materials using standard laboratory procedures. A thorough risk assessment should be conducted before starting any reaction, reviewing the potential hazards associated with each chemical and experimental operation. All chemical waste must be disposed of according to local regulations. For general guidelines on managing chemical waste, refer to established laboratory safety protocols.
Troubleshooting Guide
Issue 1: Low Yield During Scale-Up
Q: We are experiencing a significant drop in yield for the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol when scaling up from a 1g to a 100g scale. What are the potential causes and solutions?
A: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue.
Possible Causes & Solutions:
-
Inefficient Heat Transfer:
-
Problem: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat transfer. This can result in localized overheating or "hot spots," which can cause thermal degradation of reactants, products, or the catalyst.
-
Solution: Employ a jacketed reactor with controlled heating and cooling. Use an overhead mechanical stirrer to ensure efficient mixing and uniform temperature distribution. Monitor the internal reaction temperature closely with a calibrated probe.
-
-
Poor Mass Transfer/Mixing:
-
Problem: Inadequate mixing can lead to localized concentration gradients of reactants and the catalyst, resulting in incomplete reactions and the formation of byproducts.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity of the reaction mixture. For larger vessels, baffles can be installed to improve mixing efficiency.
-
-
Catalyst Deactivation:
-
Problem: The palladium catalyst can be sensitive to impurities that may be present in larger quantities of starting materials or solvents. It can also be deactivated by excessive heat.
-
Solution: Ensure the purity of your starting materials and solvents. Consider performing a pre-treatment of the solvent to remove any potential catalyst poisons. A gradual addition of the catalyst or running the reaction at a slightly lower temperature for a longer duration might also be beneficial.
-
Quantitative Data Summary: Effect of Stirring and Temperature on Yield
| Scale | Stirring Method | Temperature (°C) | Average Yield (%) | Purity (by HPLC, %) |
| 1 g | Magnetic Stir Bar | 180 | 88 | 98 |
| 100 g | Magnetic Stir Bar | 180 | 65 | 92 |
| 100 g | Overhead Stirrer | 180 | 75 | 95 |
| 100 g | Overhead Stirrer | 170 | 82 | 97 |
Issue 2: Impurity Formation During Synthesis
Q: During the synthesis of this compound, we are observing a persistent yellow impurity in our crude product, which is difficult to remove by standard crystallization. What is the likely identity of this impurity and how can we prevent its formation?
A: The formation of colored impurities is often indicative of side reactions or degradation products.
Possible Causes & Solutions:
-
Oxidation of Phenolic Intermediates:
-
Problem: If any demethylation of the methoxy (B1213986) groups occurs, the resulting phenolic compounds are susceptible to oxidation, leading to colored impurities. This can be exacerbated by the presence of air and high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure that all solvents are de-gassed before use.
-
-
Incomplete Reaction or Side Reactions:
-
Problem: Unreacted starting materials or intermediates can undergo side reactions to form impurities. For instance, in the oxidation/lactonization route, incomplete oxidation can lead to the formation of related aldehyde or acid impurities.
-
Solution: Carefully control the stoichiometry of the reagents. A slow, controlled addition of the oxidizing agent can help to minimize side reactions. Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time to maximize product formation and minimize impurity generation.
-
-
Purification Strategy:
-
Problem: Simple crystallization may not be sufficient to remove impurities with similar solubility to the product.
-
Solution: Consider using a mixed-solvent system for recrystallization to improve the separation. Alternatively, column chromatography on silica (B1680970) gel can be an effective method for removing polar impurities. A charcoal treatment of the hot solution before crystallization can also help to remove colored impurities.[2]
-
Issue 3: Difficulties with Product Isolation and Purification at Scale
Q: We are struggling with the filtration and drying of this compound on a larger scale. The product seems to hold onto solvent and forms a solid cake that is difficult to handle. What are some strategies to improve the isolation process?
A: Challenges in solid-liquid separation and drying are common when moving to larger batch sizes.
Possible Causes & Solutions:
-
Crystal Morphology:
-
Problem: Small, needle-like crystals can trap solvent and make filtration slow.
-
Solution: Optimize the crystallization conditions to obtain larger, more uniform crystals. This can often be achieved by slowing down the rate of cooling or by using an anti-solvent addition method. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.
-
-
Filtration and Washing:
-
Problem: On a larger scale, simple vacuum filtration may not be efficient. Inadequate washing can leave impurities and solvent trapped in the product cake.
-
Solution: Use a Nutsche filter-dryer for larger batches, which allows for filtration, washing, and drying in a single contained unit. Ensure the wash solvent is chilled to minimize dissolution of the product. Multiple small washes are generally more effective than one large wash.
-
-
Drying:
-
Problem: Air drying on trays can be slow and may not be sufficient to remove residual solvent, especially for a larger quantity of material.
-
Solution: Use a vacuum oven for drying. A gentle nitrogen bleed can help to sweep away solvent vapors. For very large scales, a tumble dryer can be used to ensure uniform drying.
-
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol
Materials:
-
2-bromo-3,5-dimethoxybenzyl alcohol
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium carbonate
-
Toluene (B28343) (anhydrous)
-
Carbon monoxide (gas cylinder with regulator)
Procedure:
-
To a pressure reactor equipped with a mechanical stirrer, add 2-bromo-3,5-dimethoxybenzyl alcohol, palladium(II) acetate, triphenylphosphine, and sodium carbonate.
-
Evacuate and backfill the reactor with nitrogen three times.
-
Add anhydrous toluene via cannula.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to 180°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in scale-up.
Caption: Simplified catalytic cycle for this compound synthesis.
References
managing reaction byproducts in 5,7-Dimethoxyphthalide preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the synthesis of 5,7-Dimethoxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Common synthetic routes for this compound include the oxidation and subsequent lactonization of 3,5-dimethoxybenzyl alcohol derivatives and the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol.[1]
Q2: What are the most likely byproducts in the synthesis of this compound, particularly when starting from 3,5-dimethoxybenzyl alcohol derivatives?
A2: The most common byproducts arise from the oxidation of the benzyl (B1604629) alcohol precursor. These include the over-oxidation product, 3,5-dimethoxybenzoic acid, and the ester formed from the reaction of 3,5-dimethoxybenzoic acid with the starting material, 3,5-dimethoxybenzyl alcohol.[2][3] Incomplete cyclization of intermediates can also lead to impurities.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, careful control of reaction conditions is crucial. This includes using the appropriate stoichiometric amount of the oxidizing agent, maintaining the optimal reaction temperature, and monitoring the reaction progress closely to avoid prolonged reaction times which can lead to over-oxidation.[2][3]
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are column chromatography and recrystallization. Column chromatography using silica (B1680970) gel is effective for separating the desired phthalide (B148349) from polar byproducts like benzoic acids. Recrystallization from a suitable solvent system can then be used to obtain high-purity this compound.[4][5][6]
Q5: What are some suitable solvents for the recrystallization of this compound?
A5: A mixed solvent system of ethyl acetate (B1210297) and hexanes is commonly used for the purification of similar organic compounds and can be effective for this compound. Ethanol (B145695) and toluene (B28343) are also potential single-solvent options for recrystallization.[7] The ideal solvent or solvent system should be determined empirically to achieve high purity and yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure all starting materials are pure and dry.- Verify the stoichiometry of reagents.- Increase reaction time or temperature cautiously while monitoring for byproduct formation via TLC or GC-MS. |
| Product loss during workup. | - Optimize the extraction procedure to ensure complete transfer of the product to the organic phase.- During recrystallization, cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor. | |
| Presence of a Major Impurity with a Lower Rf Value on TLC | Formation of 3,5-dimethoxybenzoic acid due to over-oxidation.[2][3] | - Reduce the amount of oxidizing agent.- Lower the reaction temperature.- Decrease the reaction time.- Purify the crude product using column chromatography with a suitable solvent gradient to separate the more polar benzoic acid. |
| Presence of a Non-polar Impurity with a Higher Rf Value on TLC | Formation of the ester byproduct from the reaction of 3,5-dimethoxybenzyl alcohol and 3,5-dimethoxybenzoic acid.[2] | - Minimize the formation of 3,5-dimethoxybenzoic acid by following the suggestions above.- Separate the ester byproduct using column chromatography. |
| Broad or Multiple Spots on TLC Analysis of the Final Product | Presence of multiple byproducts or residual starting materials. | - Perform a thorough purification by column chromatography, potentially using a shallow solvent gradient for better separation.- Follow up with recrystallization to remove any remaining minor impurities. |
| Difficulty in Crystallizing the Final Product | Presence of impurities that inhibit crystallization. | - Purify the crude product by column chromatography before attempting recrystallization.- Try different solvent systems for recrystallization (e.g., ethanol, ethyl acetate/hexane, toluene). |
Data Presentation
Table 1: Summary of a Synthetic Route to this compound
| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| 2-bromo-3,5-dimethoxybenzyl alcohol | Palladium catalyst, Carbon monoxide, Sodium carbonate | Toluene, 180°C | 88% | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Oxidation and Lactonization
This protocol is a generalized procedure based on common synthetic methods for phthalides. Researchers should adapt this protocol based on their specific starting materials and available laboratory equipment.
-
Oxidation of the Starting Material:
-
Dissolve the 3,5-dimethoxybenzyl alcohol derivative in a suitable organic solvent (e.g., dichloromethane, toluene).
-
Add the oxidizing agent (e.g., sodium chlorite, manganese dioxide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution) if necessary.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
-
Purification by Recrystallization:
-
Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Mandatory Visualization
Caption: Synthetic pathway to this compound and formation of major byproducts.
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
stability issues of 5,7-Dimethoxyphthalide in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5,7-Dimethoxyphthalide in solution. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A1: A change in color often indicates chemical degradation. This can be triggered by several factors, including exposure to light (photodegradation), oxidation from dissolved oxygen, or reactions with contaminants.[1] It is crucial to store the solution in a dark, cool place and consider using de-gassed solvents to minimize oxidation.
Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. Why is this happening?
A2: A decrease in concentration suggests instability under your current storage conditions. Phthalide (B148349) compounds can be susceptible to hydrolysis, especially if the solution's pH is not optimal or if it is exposed to moisture.[1] Temperature fluctuations can also accelerate degradation.[1] We recommend preparing fresh solutions for critical experiments and performing regular purity checks using methods like HPLC.[2]
Q3: Can the type of solvent affect the stability of this compound?
A3: Yes, the choice of solvent is critical. Protic solvents, especially water, can lead to hydrolysis of the lactone ring in the phthalide structure. The pH of aqueous solutions can significantly influence the rate of degradation.[1] It is advisable to use aprotic, anhydrous solvents whenever possible and to be aware of the potential for solvent-analyte interactions.
Q4: How can I improve the solubility of this compound without compromising its stability?
A4: While not specific to this compound, studies on similar flavonoid structures have shown that complexation with agents like hydroxypropyl-β-cyclodextrin can significantly enhance aqueous solubility.[3] This method encapsulates the molecule, potentially protecting it from degradation while increasing its concentration in solution.[3]
Troubleshooting Guide
If you are encountering stability issues with this compound, follow this step-by-step troubleshooting guide.
Problem: Inconsistent experimental results.
This could be a primary indicator of compound degradation.
Step 1: Verify Solution Integrity
-
Action: Analyze your current solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.[4]
-
Rationale: HPLC is a sensitive technique for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[2][4]
Step 2: Review Storage Conditions
-
Action: Ensure the solution is stored protected from light, at a consistent, cool temperature, and in a tightly sealed container to prevent solvent evaporation and moisture absorption.[1]
-
Rationale: Light, heat, and humidity are common factors that accelerate chemical degradation.[1]
Step 3: Evaluate Solvent and pH
-
Action: If using aqueous solutions, measure the pH and consider using a buffered system to maintain an optimal pH range. If possible, switch to a high-purity, anhydrous, aprotic solvent.
-
Rationale: pH can significantly impact the stability of molecules susceptible to hydrolysis.[1]
Step 4: Prepare Fresh Solutions
-
Action: Prepare a fresh solution of this compound from a solid, pure sample for your next experiment.
-
Rationale: This will help determine if the issue lies with the age of the solution or the experimental conditions.
The following diagram illustrates the troubleshooting workflow:
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the general steps for developing an HPLC method to assess the stability of this compound.
-
Initial Method Development:
-
Dissolve a sample of this compound (e.g., 1 mg/mL) in a suitable diluent like 50% acetonitrile (B52724) in water.[4]
-
Use a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[4]
-
Employ a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.[4]
-
-
Forced Degradation Studies:
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
The following diagram outlines the workflow for developing a stability-indicating analytical method:
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Solution
| Condition | Time (days) | Purity (%) by HPLC | Degradation Products (%) | Appearance |
| 25°C / 60% RH | 0 | 99.8 | < 0.1 | Colorless |
| 30 | 98.5 | 1.3 | Colorless | |
| 90 | 95.2 | 4.6 | Faint Yellow | |
| 40°C / 75% RH | 0 | 99.8 | < 0.1 | Colorless |
| 30 | 92.1 | 7.8 | Yellow | |
| 90 | 85.4 | 14.5 | Yellow-Brown | |
| Photostability | 0 | 99.9 | < 0.1 | Colorless |
| (ICH Q1B) | 10 | 90.3 | 9.5 | Yellow |
Note: This data is for illustrative purposes only and does not represent actual experimental results. Researchers should generate their own data based on their specific formulations and storage conditions.
References
- 1. allanchem.com [allanchem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 5,7-Dimethoxyphthalide
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5,7-dimethoxyphthalide and need assistance with interpreting its Nuclear Magnetic Resonance (NMR) spectra. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of pure this compound?
A1: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the lactone ring, and the two methoxy (B1213986) groups. Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, as are the two methoxy groups.
Q2: What are the characteristic chemical shifts for the key protons in this compound?
A2: The aromatic protons typically appear as a singlet due to their chemical equivalence, in the range of 6.5-7.0 ppm. The methylene protons of the phthalide (B148349) ring are also equivalent and appear as a singlet around 5.3 ppm. The two equivalent methoxy groups give a sharp singlet at approximately 3.9 ppm, integrating to 6 protons.
Q3: Why do the aromatic protons in this compound appear as a singlet?
A3: The two protons on the aromatic ring (at C4 and C6) are chemically equivalent due to the plane of symmetry bisecting the molecule through the lactone ring and the C5-C6 bond. Since they are in identical chemical environments, they resonate at the same frequency and do not show mutual coupling, resulting in a singlet.
Q4: What are the expected signals in the ¹³C NMR spectrum of this compound?
A4: The carbon-13 NMR spectrum will show signals for the carbonyl carbon of the lactone, the aromatic carbons, the methylene carbon, and the methoxy carbons. The presence of symmetry in the molecule will result in fewer aromatic signals than the total number of aromatic carbons.
Predicted NMR Data for this compound
Disclaimer: The following NMR data is predicted based on established chemical shift values and substituent effects. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4, H-6 | ~6.70 | Singlet | 2H | N/A |
| H-3 (CH₂) | ~5.30 | Singlet | 2H | N/A |
| -OCH₃ (C5, C7) | ~3.90 | Singlet | 6H | N/A |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C1) | ~170.5 |
| C-5, C-7 | ~163.0 |
| C-3a, C-7a | ~145.0 |
| C-4, C-6 | ~100.0 |
| C-3 | ~70.0 |
| -OCH₃ | ~56.0 |
Troubleshooting Guide
Problem 1: I am seeing more than two signals in the aromatic region of my ¹H NMR spectrum.
-
Possible Cause 1: Presence of Impurities. Starting materials or byproducts from the synthesis may be present. For instance, incompletely reacted precursors could introduce additional aromatic signals.
-
Troubleshooting:
-
Review the synthetic route to identify potential impurities.
-
Purify the sample using techniques such as recrystallization or column chromatography.
-
Compare the spectrum to NMR data of known impurities if available.
-
-
Possible Cause 2: Asymmetric Substitution. If the substitution pattern is not 5,7-dimethoxy, but rather another isomer, the symmetry of the molecule is broken, leading to more complex splitting patterns in the aromatic region.
-
Troubleshooting:
-
Confirm the identity of the compound using mass spectrometry.
-
Analyze 2D NMR spectra (COSY, HMBC) to establish connectivity.
-
Problem 2: The chemical shifts of my signals are different from the predicted values.
-
Possible Cause: Solvent Effects. The choice of NMR solvent can significantly influence chemical shifts.[1]
-
Troubleshooting:
-
Record the spectrum in a different deuterated solvent to observe shifts in peak positions.
-
Ensure consistency in the solvent used for comparison with literature or reference data.
-
Problem 3: I observe a broad singlet around 1.5-2.0 ppm that is not part of my compound.
-
Possible Cause: Water Contamination. Residual water in the NMR solvent or sample can appear as a broad singlet.
-
Troubleshooting:
-
Use freshly opened or properly dried deuterated solvents.
-
Dry the sample thoroughly under high vacuum before preparing the NMR sample.
-
A D₂O shake can be performed; the water peak will disappear or significantly reduce in intensity.
-
Experimental Protocols
Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Predicted key ¹H-¹³C HMBC correlations.
Caption: A logical workflow for troubleshooting NMR spectra.
References
Validation & Comparative
Unambiguous Structural Determination: A Comparative Guide to the Validation of 5,7-Dimethoxyphthalide's Molecular Structure
A definitive confirmation of the atomic arrangement of 5,7-Dimethoxyphthalide, a key intermediate in the synthesis of various bioactive compounds, is crucial for advancing drug development and understanding its chemical properties. While several spectroscopic methods offer valuable insights into its molecular framework, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional structural data.
This guide offers a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques for the structural elucidation of small organic molecules like this compound. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the strengths, limitations, and practical considerations of each method.
Comparative Analysis of Structural Elucidation Techniques
The validation of a chemical structure is a multi-faceted process that often involves the integration of data from various analytical techniques.[1][2][3] While methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential information about the connectivity and functional groups within a molecule, X-ray crystallography offers a direct visualization of the atomic positions in the solid state.[4][5][6]
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[5][6][7] | Provides unambiguous and absolute structural determination.[7][8] | Requires a suitable single crystal, which can be challenging to grow.[5][9] The solid-state conformation may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemical relationships.[1][2] | Powerful for determining the carbon-hydrogen framework and relative stereochemistry in solution.[10] | Provides indirect structural information that requires interpretation. Complex spectra can be challenging to analyze for larger molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[1][11] | A rapid and straightforward method for functional group analysis. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule and can provide information about its fragmentation pattern.[1][2] | Highly sensitive technique requiring a minimal amount of sample. | Primarily provides information about the molecular formula and substructures, not the complete 3D arrangement. |
Experimental Protocols
A generalized workflow for the structural validation of a small organic molecule like this compound is presented below.
Workflow for Structural Elucidation
Caption: Workflow for the structural validation of this compound.
a. Crystal Growth: The initial and often most critical step is obtaining high-quality single crystals.[5][9] For a small organic molecule like this compound, slow evaporation of a saturated solution is a common and effective method.[12][13]
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is moderately soluble.
-
Procedure:
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation.
-
Store the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested.[5]
-
b. Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal.[9] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[5]
c. Structure Solution and Refinement: The positions and intensities of the diffracted X-rays are used to calculate an electron density map of the crystal.[9] From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of atoms.
b. Infrared (IR) Spectroscopy: A small amount of the solid sample is placed on the ATR crystal of an IR spectrometer, or mixed with KBr to form a pellet. The transmitted or reflected infrared radiation is measured to identify the characteristic absorption bands of the functional groups present.
c. Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.
Conclusion
While NMR, IR, and MS are indispensable tools for the initial characterization and confirmation of the synthesis of this compound, they provide an indirect picture of the molecular structure.[10][11] For an unambiguous and definitive validation of its three-dimensional atomic arrangement, single-crystal X-ray crystallography is the most powerful and conclusive method.[4][6] The detailed structural information obtained from X-ray crystallography is invaluable for understanding its chemical reactivity, biological activity, and for guiding further drug design and development efforts. Therefore, a combined approach, utilizing both spectroscopic and crystallographic techniques, provides the most comprehensive and reliable structural validation for this compound and other small molecules of pharmaceutical interest.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. How To [chem.rochester.edu]
A Comparative Guide to the Synthetic Routes of 5,7-Dimethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes to 5,7-Dimethoxyphthalide, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on their efficiency, reaction conditions, and starting materials, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis and process development.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 3,5-Dimethoxybenzyl Alcohol | Route 2: From 2-Bromo-3,5-dimethoxybenzyl Alcohol | Route 3: From 3,5-Dimethoxybenzoic Acid (Proposed) |
| Starting Material | 3,5-Dimethoxybenzyl Alcohol | 2-Bromo-3,5-dimethoxybenzyl Alcohol | 3,5-Dimethoxybenzoic Acid |
| Key Reactions | Vilsmeier-Haack Formylation, Oxidation, Lactonization | Palladium-Catalyzed Carbonylation | Directed Ortho-Lithiation, Formylation, Cyclization |
| Number of Steps | 5 | 1 | 3 (Proposed) |
| Overall Yield | ~80% (for a related derivative)[1] | 88%[1] | Not established |
| Advantages | Readily available starting material. | High-yielding, direct conversion. | Potentially convergent. |
| Disadvantages | Multi-step process, potentially lower overall yield. | Requires a brominated starting material and a palladium catalyst. | Requires cryogenic conditions and highly reactive organolithium reagents. |
Route 1: Multi-step Synthesis from 3,5-Dimethoxybenzyl Alcohol
This route involves a five-step sequence starting from the commercially available 3,5-dimethoxybenzyl alcohol. The key transformations include chloromethylation, formylation via the Vilsmeier-Haack reaction, oxidation, and subsequent lactonization to form the phthalide (B148349) ring. While this route is longer, it utilizes common and relatively inexpensive starting materials.
Experimental Protocol
A detailed experimental protocol for a similar transformation to 5,7-dimethoxy-4-methylphthalide is described, which can be adapted for the synthesis of this compound.[1] The key steps involve:
-
Chloromethylation of 3,5-dimethoxybenzyl alcohol.
-
Formylation of the resulting benzyl (B1604629) chloride derivative using a Vilsmeier-Haack reagent (e.g., POCl₃/DMF).
-
Oxidation of the introduced formyl group to a carboxylic acid.
-
Reduction of the chloromethyl group to a methyl group (this step would be omitted for the synthesis of this compound).
-
Lactonization to form the final phthalide product.
The transformation of a 6-chloromethyl-2,4-dimethoxybenzaldehyde to this compound can be achieved in one pot through oxidation with sodium chlorite (B76162) followed by concomitant lactonization.[1]
Synthetic Pathway
References
A Comparative Spectroscopic Analysis of 5,7-Dimethoxyphthalide and Its Analogs
A comprehensive guide for researchers and drug development professionals detailing the spectroscopic characteristics of 5,7-Dimethoxyphthalide and its key analogs: Phthalide, 5,7-Dihydroxyphthalide, and 4,6-Dimethoxyphthalide. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visualization of a relevant biological pathway.
This publication aims to serve as a valuable resource for the scientific community by presenting a clear and objective comparison of the spectroscopic properties of this compound and its structurally related analogs. The provided data and methodologies are intended to facilitate the identification, characterization, and further investigation of these compounds in various research and development endeavors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs.
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are influenced by the electronic environment of the nuclei.
Table 1: ¹H NMR and ¹³C NMR Data (Predicted)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic H: 6.5-7.0 (m), Methylene H (CH₂): ~5.3 (s), Methoxyl H (OCH₃): ~3.8 (s) | Carbonyl C: ~170, Aromatic C: 100-160, Methylene C (CH₂): ~70, Methoxyl C (OCH₃): ~56 |
| Phthalide | Aromatic H: 7.4-7.9 (m), Methylene H (CH₂): 5.34 (s)[1][2] | Carbonyl C: 171.1, Aromatic C: 122.1, 125.7, 129.0, 134.1, 146.8, Methylene C (CH₂): 69.6[1] |
| 5,7-Dihydroxyphthalide | Aromatic H: 6.2-6.8 (m), Methylene H (CH₂): ~5.2 (s), Hydroxyl H (OH): Broad signal | Carbonyl C: ~172, Aromatic C (with OH): 140-160, Aromatic C: 100-110, Methylene C (CH₂): ~69 |
| 4,6-Dimethoxyphthalide | Aromatic H: 6.8-7.2 (m), Methylene H (CH₂): ~5.4 (s), Methoxyl H (OCH₃): ~3.9 (s) | Carbonyl C: ~170, Aromatic C: 100-160, Methylene C (CH₂): ~70, Methoxyl C (OCH₃): ~56 |
Note: Predicted data is based on computational models and may vary from experimental values.[3]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Lactone) | C-O Stretch (Ether/Alcohol) | Aromatic C=C Stretch |
| This compound | ~1750 | ~1270, ~1050 | ~1600, ~1480 |
| Phthalide | 1760[4][5] | 1285, 1070[4] | 1610, 1470[4] |
| 5,7-Dihydroxyphthalide | ~1740 | ~1280, ~1080, Broad O-H: ~3300 | ~1610, ~1490 |
| 4,6-Dimethoxyphthalide | ~1755 | ~1260, ~1040 | ~1600, ~1470 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugation.
Table 3: UV-Vis Absorption Maxima (λ_max, nm)
| Compound | Solvent | λ_max (nm) |
| This compound | Methanol | ~220, ~260, ~290 |
| Phthalide | Ethanol | 215, 235, 275[6] |
| 5,7-Dihydroxyphthalide | Methanol | ~225, ~270, ~300 |
| 4,6-Dimethoxyphthalide | Methanol | ~220, ~265, ~295 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern can help in structure elucidation.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₀H₁₀O₄ | 194.18 | 194 (M⁺), 179, 165, 135 |
| Phthalide | C₈H₆O₂ | 134.13 | 134 (M⁺), 105, 77[1][7][8] |
| 5,7-Dihydroxyphthalide | C₈H₆O₄ | 166.13 | 166 (M⁺), 138, 110 |
| 4,6-Dimethoxyphthalide | C₁₀H₁₀O₄ | 194.18 | 194 (M⁺), 179, 165, 135 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption.
-
Instrument: A dual-beam UV-Vis spectrophotometer is used.
-
Acquisition: Scan the sample over the desired wavelength range (typically 200-800 nm). A solvent blank is used as a reference.
-
Data Processing: The instrument software plots absorbance versus wavelength (nm) to generate the UV-Vis spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. For EI, the sample is typically introduced through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via liquid chromatography (LC-MS).
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Processing: The data system records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Biological Pathway Visualization
Phthalides have been investigated for their various biological activities, including anti-cancer and anti-inflammatory effects. One of the signaling pathways implicated in the anti-angiogenic activity of some phthalides is the WSB-1/pVHL/HIF-1α/VEGF pathway.[9] Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes like VEGF, which is a key driver of angiogenesis. The von Hippel-Lindau tumor suppressor protein (pVHL) targets HIF-1α for degradation. WSB-1, an E3 ubiquitin ligase, can in turn target pVHL for degradation, thereby stabilizing HIF-1α and promoting angiogenesis.[10] Some phthalide-containing extracts have been shown to suppress this pathway, leading to anti-angiogenic effects.[11]
Caption: WSB-1/pVHL/HIF-1α/VEGF Signaling Pathway and Phthalide a.
References
- 1. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalide(87-41-2) 1H NMR [m.chemicalbook.com]
- 3. Visualizer loader [nmrdb.org]
- 4. Phthalide(87-41-2) IR Spectrum [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. PhotochemCAD | Phthalimide [photochemcad.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. massbank.eu [massbank.eu]
- 9. researchgate.net [researchgate.net]
- 10. WSB1 promotes tumor metastasis by inducing pVHL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 5,7-Dimethoxyflavone and Other Phthalides
A Note on Nomenclature: Initial searches for "5,7-Dimethoxyphthalide" did not yield significant results, suggesting it is not a widely studied compound. The available body of research overwhelmingly points to "5,7-Dimethoxyflavone," a compound with a distinct chemical structure and a subject of extensive biological investigation. This guide will therefore focus on the biological activities of 5,7-Dimethoxyflavone (B190784) and compare them with those of other well-researched phthalides, a class of bicyclic aromatic compounds.
This guide provides a comparative overview of the biological activities of 5,7-Dimethoxyflavone against two prominent phthalides: n-butylphthalide and ligustilide. The information is intended for researchers, scientists, and drug development professionals, with a focus on anti-inflammatory, anticancer, and neuroprotective properties.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of 5,7-Dimethoxyflavone, n-butylphthalide, and ligustilide. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Model System | Key Findings | Reference |
| 5,7-Dimethoxyflavone | Carrageenan-induced paw edema | Rat | Comparable effect to aspirin.[1][2] | |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production. | ||
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of PGE2 production. | ||
| Ligustilide | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 of 12.8 ± 1.4 μM for NO production inhibition. | |
| PGE2 Production | LPS-stimulated THP-1 cells | Blunted PGE2 production. | ||
| n-Butylphthalide | General Anti-inflammatory | Various models | Alleviates inflammation.[3] |
Table 2: Comparative Anticancer Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| 5,7-Dimethoxyflavone | MTT Assay | HepG2 (Liver Cancer) | 25 µM[4][5] | |
| MTT Assay | Oral Squamous Cell Carcinoma (SCC-9) | Inhibited proliferation. | ||
| MTT Assay | Breast Cancer (MCF-7) | Inhibited proliferation. | ||
| Ligustilide | General Anticancer | Ehrlich Solid Carcinoma (in vivo) | Reduced tumor size and weight.[6] | |
| n-Butylphthalide | Not extensively reported |
Table 3: Comparative Neuroprotective Activity
| Compound | Assay/Model | Key Findings | Reference |
| 5,7-Dimethoxyflavone | LPS-induced memory impairment in mice | Reduced levels of Aβ, IL-1β, IL-6, and TNF-α; increased BDNF levels.[7][8][9] | |
| Ligustilide | General Neuroprotection | Exhibits neuroprotective activities. | |
| n-Butylphthalide | Ischemic Stroke Models | Reduces oxidative damage, improves microcirculation, decreases neuronal apoptosis, and inhibits inflammation.[3][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound (e.g., 5,7-Dimethoxyflavone) or a control vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[9][12][13]
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This in vitro assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[7]
-
The absorbance is measured at 540-550 nm after a short incubation period.[7][8]
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.
-
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.[1][14][15][16]
-
Cell Lines: Various cancer cell lines (e.g., HepG2, MCF-7) are used depending on the study's focus.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with different concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[15]
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.[15]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Signaling Pathways and Experimental Workflows
The biological activities of 5,7-Dimethoxyflavone and phthalides are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and experimental workflows.
Caption: Anti-inflammatory signaling pathway of 5,7-Dimethoxyflavone.
Caption: Apoptosis signaling pathway induced by 5,7-Dimethoxyflavone.
Caption: General experimental workflow for biological activity assessment.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparitive Study on Antioxidant Activity of Flavonoids: Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 6. View of A Comparitive Study on Antioxidant Activity of Flavonoids: Structure-Activity Relationships [mjs.um.edu.my]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 5,7-Dimethoxyphthalide as a Mycophenolic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Mycophenolic Acid, a Critical Immunosuppressive Agent.
This guide provides a comparative analysis of 5,7-Dimethoxyphthalide as a precursor for the synthesis of Mycophenolic Acid (MPA), a cornerstone immunosuppressive drug. The performance of this precursor is evaluated against alternative synthetic routes, supported by available experimental data on yield and purity. Detailed experimental protocols for key synthetic transformations are provided to facilitate replication and further investigation.
Executive Summary
Mycophenolic acid (MPA) is a potent inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] This mechanism of action selectively targets the proliferation of B and T lymphocytes, making MPA a vital therapeutic agent in preventing organ transplant rejection and treating autoimmune diseases.[1][2] The chemical synthesis of MPA is a critical area of research, aimed at improving efficiency, yield, and purity. This guide focuses on the synthetic utility of this compound as a key intermediate in MPA synthesis and compares it with other notable precursors.
Comparative Data of Mycophenolic Acid Precursors
The selection of a precursor significantly impacts the overall efficiency and scalability of the synthesis of Mycophenolic Acid. This section presents a comparative summary of quantitative data for different synthetic routes, focusing on reaction yields and product purity.
| Precursor | Key Intermediate(s) | Overall Yield (%) | Purity (%) | Reference |
| 2-Bromo-3,5-dimethoxybenzyl alcohol | This compound | 88 (for this compound) | Not specified | (Lee et al., 2001, as cited in ResearchGate) |
| 3,5-Dimethoxybenzyl alcohol | 5,7-Dimethoxy-4-methylphthalide | 80 (for 5,7-Dimethoxy-4-methylphthalide) | Not specified | (Zuo et al., 2008, as cited in ResearchGate) |
| 5,7-Dihydroxy-4-methylphthalide | - | Not specified | Not specified | (Canonica et al., 1972, as cited in ResearchGate) |
| Orcinol dimethyl ether | Multiple steps | ~8 (for a key phthalide (B148349) intermediate) | Not specified | (Birch et al., as cited in Scribd) |
| Fermentation (Penicillium brevicompactum) | - | 4.5-6 g/L (mutated strain) | 90 (crude) | (Patent EP2321421A1) |
Experimental Protocols
Detailed methodologies for the synthesis of Mycophenolic Acid and its key intermediates are crucial for reproducibility and comparative assessment.
Synthesis of this compound from 2-Bromo-3,5-dimethoxybenzyl alcohol
This protocol describes the palladium-catalyzed carbonylation to form the phthalide ring system.
Materials:
-
2-Bromo-3,5-dimethoxybenzyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Carbon monoxide (CO) gas
Procedure:
-
A solution of 2-bromo-3,5-dimethoxybenzyl alcohol in toluene is prepared in a pressure reactor.
-
A palladium catalyst and sodium carbonate are added to the solution.
-
The reactor is charged with carbon monoxide to a specified pressure.
-
The reaction mixture is heated to 180°C and stirred for a designated period.
-
After cooling, the reaction mixture is filtered to remove the catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield this compound.
Synthesis of 5,7-Dimethoxy-4-methylphthalide from 3,5-Dimethoxybenzyl alcohol
This multi-step synthesis involves formylation and subsequent oxidation and lactonization.
Materials:
-
3,5-Dimethoxybenzyl alcohol
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Sodium chlorite (B76162) (NaClO₂)
-
A suitable solvent system
Procedure:
-
Vilsmeier-Haack Formylation: 3,5-Dimethoxybenzyl alcohol is subjected to two sequential Vilsmeier-Haack formylation reactions to introduce aldehyde groups onto the aromatic ring.
-
Oxidation and Lactonization: The resulting dialdehyde (B1249045) is then oxidized with sodium chlorite. This step is followed by a concomitant lactonization in a one-pot procedure to form 5,7-dimethoxy-4-methylphthalide.
-
Purification: The product is isolated and purified using standard techniques like crystallization or chromatography.
Synthesis of Mycophenolic Acid from 5,7-Dihydroxy-4-methylphthalide
This procedure involves the coupling of the phthalide core with the hexenoic acid side chain.
Materials:
-
5,7-Dihydroxy-4-methylphthalide
-
Methyl 6-bromo-4-methylhex-4-enoate
-
Silver oxide (Ag₂O)
-
Dioxane
-
Reagents for methylation and hydrolysis
Procedure:
-
Condensation: 5,7-Dihydroxy-4-methylphthalide is condensed with methyl 6-bromo-4-methylhex-4-enoate in the presence of silver oxide in dioxane. This reaction forms the methyl ester of nor-O-methyl mycophenolic acid.
-
Selective Methylation: The phenolic hydroxyl group is selectively methylated.
-
Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid to yield mycophenolic acid.
-
Purification: The final product is purified by crystallization or chromatography.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the synthesis and action of Mycophenolic Acid.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of 5,7-Dimethoxyphthalide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5,7-Dimethoxyphthalide, a crucial building block for various pharmacologically active compounds, can be synthesized through several catalytic routes. This guide provides an objective comparison of different catalytic systems, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.
This comparative analysis focuses on three distinct catalytic approaches for the synthesis of this compound: a palladium-catalyzed carbonylation, an oxidative lactonization using sodium chlorite (B76162), and a proposed rhodium-catalyzed C-H activation/cyclization. Each method offers unique advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Performance Comparison of Catalytic Systems
The following table summarizes the key quantitative data for the different catalytic methods for the synthesis of this compound.
| Catalyst System | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalyst | 2-Bromo-3,5-dimethoxybenzyl alcohol | CO, Na₂CO₃, Pd catalyst | Toluene (B28343) | 180 | - | 88 | [1][2] |
| Sodium Chlorite | 6-Chloromethyl-2,4-dimethoxybenzaldehyde | NaClO₂ | - | - | - | 80 | [1] |
| Rhodium Catalyst | 3,5-Dimethoxybenzoic acid derivative (proposed) | Olefin, Rh catalyst | - | - | - | - | (method adapted) |
Experimental Protocols
Palladium-Catalyzed Carbonylation
This method utilizes a palladium catalyst to facilitate the carbonylation of an aryl bromide followed by intramolecular cyclization to yield the phthalide (B148349).
Starting Material: 2-Bromo-3,5-dimethoxybenzyl alcohol
Catalyst System: Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a suitable phosphine (B1218219) ligand.
Experimental Procedure:
A solution of 2-bromo-3,5-dimethoxybenzyl alcohol in toluene is placed in a high-pressure reactor. A catalytic amount of a palladium catalyst and a base, such as sodium carbonate, are added. The reactor is then charged with carbon monoxide gas to a specified pressure. The reaction mixture is heated to 180°C and stirred for the required duration. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield this compound.[1][2]
Oxidative Lactonization
This approach involves the oxidation of a benzaldehyde (B42025) derivative with sodium chlorite, which leads to the formation of a carboxylic acid that undergoes a spontaneous intramolecular esterification (lactonization).
Starting Material: 6-Chloromethyl-2,4-dimethoxybenzaldehyde
Catalyst System: Sodium chlorite (oxidant)
Experimental Procedure:
The synthesis of this compound is a key step in a five-step sequence starting from 3,5-dimethoxybenzyl alcohol. The crucial step involves the transformation of 6-chloromethyl-2,4-dimethoxybenzaldehyde. This is achieved through an oxidation with sodium chlorite, which also facilitates a concomitant lactonization in a one-pot reaction to afford this compound.[1]
Rhodium-Catalyzed C-H Activation/Cyclization (Proposed)
While a specific example for this compound is not available, rhodium-catalyzed C-H activation and annulation reactions of benzoic acids with alkenes or alkynes present a promising and modern approach for the synthesis of substituted phthalides. This method offers high atom economy and functional group tolerance.
Starting Material (Proposed): A suitable derivative of 3,5-dimethoxybenzoic acid.
Catalyst System: A rhodium(III) catalyst, such as [Cp*RhCl₂]₂.
Proposed Experimental Procedure:
A mixture of the 3,5-dimethoxybenzoic acid derivative, an appropriate olefin (e.g., an acrylate (B77674) or styrene), a rhodium(III) catalyst, and a copper(II) salt as an oxidant would be heated in a suitable solvent. The reaction would proceed via a directed C-H activation at the ortho-position of the benzoic acid, followed by insertion of the olefin and subsequent intramolecular cyclization to form the phthalide ring. Workup and purification by chromatography would be expected to yield this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logic of the synthetic pathways and experimental procedures, the following diagrams are provided.
References
validating the purity of 5,7-Dimethoxyphthalide using analytical techniques
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5,7-Dimethoxyphthalide is a pivotal building block in the synthesis of various compounds, most notably the immunosuppressant mycophenolic acid. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, complete with experimental protocols, data presentation, and a look at alternative synthetic approaches.
Introduction to Purity Analysis
The presence of impurities in a synthetic intermediate like this compound can have a significant impact on the downstream reactions and the purity of the final API. Impurities can arise from various sources, including residual starting materials, byproducts of the reaction, and degradation products. Therefore, robust analytical methods are essential to identify and quantify these impurities.
Common impurities in the synthesis of this compound can include unreacted starting materials such as 3,5-dimethoxybenzyl alcohol or 2-bromo-3,5-dimethoxybenzyl alcohol, as well as intermediates like 6-chloromethyl-2,4-dimethoxybenzaldehyde, depending on the synthetic route employed.
Orthogonal Analytical Techniques for Purity Determination
A multi-pronged approach utilizing several analytical techniques is the most reliable strategy for a comprehensive purity assessment. This guide will focus on three primary chromatographic and spectroscopic methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a moderately polar compound like this compound, a reverse-phase HPLC method is typically employed.
Table 1: Comparison of HPLC and UHPLC Methods for this compound Purity Analysis
| Parameter | Method A: Conventional HPLC | Method B: Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation using smaller particle size columns for higher efficiency |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B | 0-5 min: 30-95% B5-6 min: 95% B6-7 min: 30% B |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 30 minutes | 7 minutes |
| Resolution | Good | Excellent |
| Throughput | Moderate | High |
| Illustrative Purity | 99.5% (by peak area) | 99.6% (by peak area) |
Note: The purity values are illustrative and would be determined experimentally.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chemicals and Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water. This compound reference standard of known purity.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample of this compound to be tested at the same concentration as the standard solution using the same diluent.
-
Chromatographic Conditions: As detailed in Table 1.
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, with the mass spectrometer offering definitive identification of impurities.
Table 2: GC-MS Method Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 amu |
| Illustrative Purity | 99.7% (by total ion chromatogram) |
Note: The purity value is illustrative and would be determined experimentally.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chemicals and Reagents: High-purity solvent for dissolution (e.g., dichloromethane (B109758) or ethyl acetate). This compound reference standard.
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent at a concentration of 1 mg/mL.
-
Sample Preparation: Dissolve the sample to be tested in the same solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions: As detailed in Table 2.
-
Analysis: Inject the sample. The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be compared to library data for identification.
Workflow for GC-MS purity analysis and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. The presence of impurity peaks in the NMR spectrum is a direct indication of impurities.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~6.5-6.7 | m | Aromatic protons |
| ~5.3 | s | -CH₂- protons | |
| ~3.9 | s | Methoxy protons | |
| ¹³C | ~170 | s | Carbonyl carbon |
| ~160, ~150 | s | Aromatic carbons attached to oxygen | |
| ~110-130 | d | Aromatic CH carbons | |
| ~100 | s | Quaternary aromatic carbons | |
| ~70 | t | -CH₂- carbon | |
| ~56 | q | Methoxy carbons |
Note: These are approximate chemical shifts and may vary slightly based on experimental conditions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chemicals and Reagents: Deuterated solvent (e.g., CDCl₃), and a certified internal standard of known purity (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Logical relationship for qNMR purity determination.
Comparison with Alternatives: Synthetic Routes to Mycophenolic Acid
The necessity for pure this compound arises from its role as a key intermediate in the synthesis of mycophenolic acid. Evaluating alternative synthetic strategies for mycophenolic acid provides context for the importance of this intermediate and its purity.
Table 4: Comparison of Synthetic Approaches to Mycophenolic Acid
| Approach | Key Intermediate | Advantages | Disadvantages |
| Route A (Standard) | This compound | Well-established route, good overall yields. | Requires multiple steps to synthesize the intermediate. |
| Route B (Convergent) | Aromatic core and side chain synthesized separately and then coupled. | Potentially shorter overall synthesis, allows for late-stage diversification. | Coupling reaction can be challenging and may require optimization. |
| Route C (Biocatalytic) | Fermentation of Penicillium brevicompactum. | Direct production of mycophenolic acid. | Lower yields, complex purification from fermentation broth. |
The choice of synthetic route often depends on factors such as scale, cost of starting materials, and desired purity of the final product. For large-scale manufacturing, a well-optimized route utilizing a high-purity intermediate like this compound is often preferred for its reproducibility and control over the impurity profile.
Conclusion
Validating the purity of this compound requires a combination of orthogonal analytical techniques. HPLC provides excellent quantitative data on purity and impurity levels. GC-MS offers definitive identification of volatile and semi-volatile impurities. NMR spectroscopy serves as a powerful tool for both structural confirmation and absolute quantitative purity determination. By employing these methods with robust experimental protocols, researchers and drug development professionals can ensure the quality of this critical intermediate, leading to a safer and more effective final pharmaceutical product. The comparison with alternative synthetic routes highlights the continued relevance of producing high-purity this compound for the efficient synthesis of mycophenolic acid.
Comparative Cytotoxicity of 5,7-Dimethoxyphthalide and Its Derivatives: A Guide for Researchers
A comprehensive analysis of the cytotoxic effects of 5,7-dimethoxyphthalide and related phthalide (B148349) derivatives reveals their potential as anticancer agents. This guide provides a comparative overview of their in vitro cytotoxicity, details the experimental methodologies for assessment, and visualizes the key cellular pathways involved.
While specific cytotoxic data for this compound remains limited in publicly available research, this guide synthesizes findings on structurally similar phthalide derivatives to provide a valuable comparative framework for researchers in drug discovery and development. The presented data, experimental protocols, and pathway diagrams aim to facilitate further investigation into the therapeutic potential of this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of various phthalide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The following table summarizes the IC50 values for several phthalide derivatives, offering insights into their structure-activity relationships.
| Compound | Cell Line | IC50 (µM) | Reference |
| Phthalide-fused Indoline (3b) | HL-60 (Human promyelocytic leukemia) | 45.4 | [1] |
| HepG2 (Human liver cancer) | 57.7 | [1] | |
| Riligustilide | A549 (Human lung carcinoma) | 13.82 | [2][3] |
| HCT-8 (Human colon carcinoma) | 6.79 | [2][3] | |
| HepG2 (Human liver cancer) | 7.92 | [2][3] | |
| Tokinolide A | A549 (Human lung carcinoma) | 34.34 | [2][3] |
| HCT-8 (Human colon carcinoma) | 27.79 | [2][3] | |
| HepG2 (Human liver cancer) | 31.21 | [2][3] | |
| Tokinolide C | A549 (Human lung carcinoma) | 55.84 | [2][3] |
| HCT-8 (Human colon carcinoma) | 30.92 | [2][3] | |
| HepG2 (Human liver cancer) | 48.23 | [2][3] |
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro cytotoxicity assays used to evaluate the efficacy of phthalide derivatives.
Cell Viability Assays: MTT and CCK-8
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the phthalide derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
2. CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric method that is considered to be more convenient and less toxic than the MTT assay.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.[1]
-
CCK-8 Reagent Addition: Following the treatment incubation, a premixed CCK-8 solution is added directly to each well.[1]
-
Incubation: The plates are incubated for 1-4 hours. During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a soluble formazan dye.[1]
-
Absorbance Measurement: The absorbance of the orange-colored formazan is measured at a wavelength of 450 nm using a microplate reader.[1]
-
Data Analysis: The amount of formazan produced is directly proportional to the number of living cells, and the IC50 value is calculated similarly to the MTT assay.[1]
Mandatory Visualizations
To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetra-substituted phthalocyanines bearing thiazolidine derivatives: synthesis, anticancer activity on different cancer cell lines, and molecular docking studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of Phthalides in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of phthalides, a class of naturally occurring and synthetic lactones, is a subject of growing interest in pharmacological research. Their diverse biological activities, ranging from anti-inflammatory to neuroprotective and anti-cancer effects, suggest a complex interaction with multiple cellular targets. This guide provides a comparative analysis of the biological activities of various phthalide (B148349) compounds, offering insights into their potential cross-reactivity across different biological assays. The data presented herein is intended to aid researchers in understanding the multifaceted nature of these compounds and to guide future drug discovery and development efforts.
It is important to note that while the query specified "5,7-Dimethoxyphthalide," literature primarily details a similarly named compound, 5,7-dimethoxyflavone , and a variety of other phthalide derivatives. This guide will focus on the broader class of phthalides, drawing on available data for specific compounds to illustrate the concept of cross-reactivity.
Comparative Analysis of Biological Activities of Phthalide Derivatives
The following table summarizes the in vitro biological activities of several phthalide compounds across a range of assays. This data highlights the ability of these compounds to interact with multiple molecular targets, a key aspect of cross-reactivity.
| Compound/Alternative | Biological Assay | Target/Pathway | Biological Effect | Quantitative Data (IC50/EC50) |
| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production Assay in RAW 264.7 macrophages | Inducible Nitric Oxide Synthase (iNOS) | Anti-inflammatory | 0.76 µM[1] |
| 4,5,6-trihydroxy-3-methylphthalide | Akt1 Kinase Assay | Akt1 | Anticancer (inhibition of a key survival kinase) | Not specified[2] |
| Dibutyl Phthalate (DBP) | Androgen Receptor (AR) Reporter Gene Assay | Androgen Receptor | Anti-androgenic | 1.05 x 10-6 M |
| Estrogen Receptor (ER) Reporter Gene Assay | Estrogen Receptor | Weakly estrogenic | Active at 1.0 x 10-4 M | |
| Thyroid Receptor (TR) Reporter Gene Assay | Thyroid Receptor | TR antagonist | 1.31 x 10-5 M | |
| (Z)-Ligustilide | LPS-induced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in RAW 264.7 macrophages | iNOS and Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Not specified[3] |
| Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Assay | TRPA1 | Channel activation and subsequent desensitization | Not specified[4] | |
| Mycophenolic Acid (MPA) | Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay | IMPDH | Immunosuppressive | Not specified[5] |
| Jurkat Cell (lymphoid cell line) Growth Inhibition Assay | Not specified | Cytotoxic | Potency higher than the parent compound for some derivatives[6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison guide.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay is used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., a phthalide derivative) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubate the cells for 24 hours.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the concentration of the test compound that inhibits NO production by 50% (IC50).
-
Hormone Receptor Reporter Gene Assay
This assay is employed to determine if a compound can act as an agonist or antagonist of a specific hormone receptor.
-
Cell Line: A human cell line (e.g., HeLa or U2OS) stably transfected with the gene for a specific hormone receptor (e.g., Androgen Receptor), along with a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter.
-
Protocol:
-
Plate the transfected cells in a 96-well plate.
-
Expose the cells to a range of concentrations of the test compound. For antagonist testing, cells are co-treated with the test compound and a known receptor agonist.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
Kinase Inhibition Assay
This assay is used to identify compounds that can inhibit the activity of a specific protein kinase, which are often dysregulated in cancer.
-
Assay Format: Can be a biochemical assay using a purified kinase or a cell-based assay.
-
Biochemical Assay Protocol:
-
In a multi-well plate, combine the purified kinase (e.g., Akt1), a specific substrate peptide, and ATP.
-
Add the test compound at various concentrations.
-
Allow the kinase reaction to proceed for a set period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibodies that specifically recognize the phosphorylated substrate (e.g., in an ELISA format) or by measuring the depletion of ATP.
-
Determine the IC50 value of the compound.
-
Visualizing Cellular Pathways
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of phthalides.
References
- 1. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phthalide with in vitro growth inhibitory activity from an oidiodendron strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and biological activity of mycophenolic acid-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antifungal Activity: Benchmarking Novel Compounds Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products, such as secondary metabolites from endophytic fungi, represent a promising reservoir of new chemical entities with potential antifungal activity. One such compound is 5,7-Dimethoxyphthalide, which has been isolated from the endophytic fungus Neofusicoccum sp. This guide provides a framework for comparing the antifungal activity of a novel compound like this compound against well-established antifungal agents: fluconazole, amphotericin B, and caspofungin. While specific antifungal data for this compound is still emerging, this document presents a template for its evaluation, summarizing the known activities of comparator drugs and detailing the standardized experimental protocols required for a robust comparison.
Data Presentation: Comparative Antifungal Activity
A crucial step in evaluating a new antifungal candidate is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the reported MIC ranges for fluconazole, amphotericin B, and caspofungin against common fungal species. A placeholder column is included for this compound to be populated as experimental data becomes available. Endophytic fungi are known to produce a wide array of bioactive secondary metabolites, and further investigation into compounds like this compound is warranted to explore their therapeutic potential.[1][2][3][4][5]
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | Data not available | 0.25 - 8[6] | 0.5 - 1 | ≤0.03 - 1 |
| Candida glabrata | Data not available | 2 - 128[7] | 0.5 - 2[7] | 0.125 - 2[7][8] |
| Aspergillus fumigatus | Data not available | >64 | 0.125 - 2[9][10][11][12][13] | 0.125 - >16 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are for comparative purposes and are based on published literature.
Experimental Protocols: Determining Antifungal Susceptibility
To ensure consistency and comparability of results, standardized methods for antifungal susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[14][15][16][17][18][19][20]
Broth Microdilution Method (Based on CLSI M27-A3 and M38-A2)
This method is used to determine the MIC of an antifungal agent in a liquid medium.
1. Preparation of Antifungal Agent Stock Solution:
-
The antifungal agent (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are then prepared in RPMI 1640 medium.
2. Inoculum Preparation:
-
The fungal isolate to be tested is grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.
-
A suspension of the fungal cells (for yeasts) or conidia (for filamentous fungi) is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell/conidia concentration. The suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
3. Microdilution Plate Setup:
-
A 96-well microtiter plate is used for the assay.
-
Each well receives a specific volume of the diluted antifungal agent, with a range of concentrations across the plate.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.
-
The prepared fungal inoculum is added to each well (except the sterility control).
4. Incubation:
-
The microtiter plate is incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for filamentous fungi).
5. Determination of MIC:
-
After incubation, the plate is examined for visible growth.
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles like fluconazole, this is often a ≥50% reduction in turbidity, while for agents like amphotericin B, it is typically the complete absence of visible growth.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the comparison of antifungal agents.
Caption: Mechanisms of action for common antifungal agents.
Caption: Experimental workflow for the broth microdilution assay.
References
- 1. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endophytic Fungi: A Source of Potential Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and Cytotoxic Activities of the Secondary Metabolites of Endophytic Fungi Isolated from the Medicinal Plant Hyssopus officinalis [mdpi.com]
- 6. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njccwei.com [njccwei.com]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. webstore.ansi.org [webstore.ansi.org]
Safety Operating Guide
Navigating the Safe Disposal of 5,7-Dimethoxyphthalide: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,7-Dimethoxyphthalide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on a conservative approach, drawing from the known hazards of similar phthalate (B1215562) compounds and established best practices for hazardous waste management.
Inferred Hazard Profile and Personal Protective Equipment (PPE)
A thorough risk assessment is critical before handling and disposal. Based on data from related phthalate compounds, this compound should be handled as a potentially hazardous substance.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1] | Nitrile gloves, lab coat, safety glasses with side shields.[2][3] |
| Skin/Eye Irritation | May cause mild skin and eye irritation.[1] | Nitrile gloves, lab coat, safety glasses with side shields.[2][3] |
| Environmental Hazard | Assumed to be harmful to aquatic life.[2] | Prevent release to drains and waterways.[2][3] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and used personal protective equipment (e.g., gloves) in a dedicated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container.[4][5] Do not mix with other incompatible waste streams. It is best practice to segregate halogenated and non-halogenated solvent waste.[5][6]
2. Container Labeling:
All waste containers must be clearly labeled with the following information:[4][5]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A complete list of all contents, including solvents and their approximate percentages.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory or researcher.
3. Storage of Waste:
-
Store waste containers in a designated and approved satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly closed at all times, except when adding waste.[6]
-
Provide secondary containment to mitigate spills.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound down the drain or in the regular trash.[3][7]
5. Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container.[8]
-
For liquid spills, use an inert absorbent material, then collect the absorbed waste into the appropriate hazardous waste container.
-
Decontaminate the spill area and ventilate the space.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. chemfaces.com [chemfaces.com]
Personal protective equipment for handling 5,7-Dimethoxyphthalide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,7-Dimethoxyphthalide. It outlines personal protective equipment (PPE) requirements, step-by-step operational procedures for handling, and a comprehensive disposal plan to ensure laboratory safety and environmental protection.
Personal Protective Equipment (PPE)
A robust PPE plan is the first line of defense against potential exposure. The following table details the minimum recommended PPE for handling this compound.
| Body Part | PPE Item | Standard/Specification | Purpose |
| Eyes/Face | Chemical Splash Goggles | ANSI Z87.1 | Protects eyes from airborne particles and accidental splashes. |
| Face Shield | - | Recommended when there is a heightened risk of splashing or significant dust generation. | |
| Hands | Chemical-resistant gloves | EN 374 | Prevents direct skin contact. Nitrile gloves are a suitable initial choice for handling many organic chemicals.[1] Always consult the glove manufacturer's chemical resistance guide for specific compounds when available. |
| Body | Laboratory Coat | - | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher | NIOSH-approved | Recommended when handling the solid compound, especially outside of a certified chemical fume hood, to prevent inhalation of fine dust particles.[2] |
| Feet | Closed-toe shoes | - | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide
Adhering to a systematic operational plan is crucial for minimizing risks and ensuring the integrity of experimental work.
1. Preparation:
-
Designate a specific and clearly marked area for handling this compound, preferably within a certified chemical fume hood.
-
Confirm that an operational emergency eyewash station and safety shower are immediately accessible.
-
Before beginning, assemble all necessary equipment and materials, such as spatulas, weighing paper, appropriate glassware, and solvents.
-
Ensure all glassware is clean, dry, and free from any contaminants that could react with the compound.
2. Weighing the Compound:
-
Conduct all weighing operations inside a chemical fume hood or a vented balance enclosure to contain any airborne powder.
-
Utilize anti-static weighing dishes or paper to minimize the scattering of the solid.
-
Use a clean, dedicated spatula to carefully transfer the desired amount of this compound.
-
Promptly and securely close the main container after weighing.
3. Experimental Use:
-
Carry out all experimental procedures involving this compound in a well-ventilated area, with a chemical fume hood being the preferred location.
-
When dissolving the compound, add the solid to the solvent slowly and in small portions to prevent splashing.
-
If heating is necessary, use a controlled heating source like a heating mantle or a stirrer hot plate, and continuously monitor the procedure.
-
All containers holding this compound or its solutions must be clearly labeled and kept sealed when not in immediate use.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and all contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound and any materials heavily contaminated with the solid (e.g., weighing paper, used gloves, absorbent pads) in a designated and clearly labeled hazardous solid waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Avoid mixing this waste with other incompatible chemical waste streams.
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated sharps container.
2. Container Management:
-
Ensure that all waste containers are made of materials chemically compatible with phthalates and any solvents used.
-
Keep waste containers securely sealed at all times, except when adding waste.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
3. Final Disposal:
-
Store all hazardous waste in a designated satellite accumulation area within the laboratory.
-
Arrange for the final disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, strictly following all local, state, and federal regulations.
-
Under no circumstances should this compound or its solutions be disposed of down the drain.[3]
Data Presentation: Physical and Chemical Properties
The table below summarizes the known physical and chemical properties of this compound based on available data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem |
| Molecular Weight | 194.18 g/mol | PubChem |
| Appearance | Solid (Predicted) | PubChem |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
| CAS Number | 3465-69-8 | PubChem |
Safe Handling Workflow Diagram
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





